molecular formula C8H8N2O4 B180853 1,4-Dimethyl-2,5-dinitrobenzene CAS No. 712-32-3

1,4-Dimethyl-2,5-dinitrobenzene

Cat. No.: B180853
CAS No.: 712-32-3
M. Wt: 196.16 g/mol
InChI Key: CLJZOFDOLIPFEQ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2,5-dinitrobenzene is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dimethyl-2,5-dinitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethyl-2,5-dinitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4-dimethyl-2,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5-3-8(10(13)14)6(2)4-7(5)9(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJZOFDOLIPFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498989
Record name 1,4-Dimethyl-2,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712-32-3
Record name 1,4-Dimethyl-2,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

1H NMR and 13C NMR Chemical Shift Assignments for 1,4-Dimethyl-2,5-dinitrobenzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of precise structural elucidation in highly symmetric, electron-deficient aromatic systems. 1,4-Dimethyl-2,5-dinitrobenzene (commonly referred to as 2,5-dinitro-p-xylene) is a critical intermediate in the synthesis of advanced energetic materials, specialized dyes, and supramolecular cyclophanes .

This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shift assignments for this molecule. By bridging quantum mechanical shielding effects with macroscopic spectrometer parameters, this guide establishes a self-validating framework for researchers to confidently identify and differentiate this compound from its closely related isomers .

Structural Symmetry and Electronic Causality

The accurate assignment of NMR signals for 1,4-dimethyl-2,5-dinitrobenzene relies entirely on understanding its molecular symmetry and the competing electronic effects of its substituents.

Symmetry Considerations

The molecule crystallizes and exists in solution with a high degree of symmetry, belonging to the C2h​ point group. It possesses a center of inversion, which drastically simplifies its NMR spectra:

  • Equivalent Methyls: The two methyl groups at positions 1 and 4 are chemically and magnetically equivalent.

  • Equivalent Protons: The aromatic protons at positions 3 and 6 are equivalent.

  • Equivalent Carbons: The carbon framework reduces from eight potential signals to just four distinct carbon environments (three aromatic, one aliphatic).

Electronic Effects (Shielding vs. Deshielding)

The chemical shifts are dictated by the push-pull dynamics of the substituents:

  • Nitro Groups (-NO 2​ ): Act as strong electron-withdrawing groups via both inductive ( −I ) and resonance ( −M ) effects. They severely deplete electron density from the ortho and para positions, leading to profound downfield shifts (deshielding) .

  • Methyl Groups (-CH 3​ ): Act as weak electron-donating groups via hyperconjugation ( +I ), providing slight shielding to their ortho and para positions.

Electronic_Effects NO2 Nitro Groups (-NO2) Strong Electron Withdrawing AromaticH Aromatic Protons (H3, H6) Highly Deshielded (~8.1 ppm) NO2->AromaticH Ortho Deshielding (-I, -M) AromaticC Quaternary Carbons (C-NO2) Highly Deshielded (~151 ppm) NO2->AromaticC Direct Inductive Effect (-I) CH3 Methyl Groups (-CH3) Weak Electron Donating CH3->AromaticH Meta/Ortho Shielding (+I)

Caption: Logical mapping of electronic substituent effects on the NMR chemical shifts of 1,4-dimethyl-2,5-dinitrobenzene.

Quantitative Data Presentation: Chemical Shift Assignments

Based on empirical additivity rules and validated literature data , the quantitative assignments for 1,4-dimethyl-2,5-dinitrobenzene in CDCl 3​ are summarized below.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionMultiplicityIntegrationChemical Shift (ppm)Causality / Assignment Logic
C3-H, C6-H Singlet (s)2H8.05 – 8.15The aromatic protons are positioned ortho to the powerfully deshielding -NO 2​ group and meta to the other -NO 2​ group, resulting in a massive downfield shift from the benzene baseline (7.27 ppm).
C1-CH 3​ , C4-CH 3​ Singlet (s)6H2.50 – 2.60Benzylic protons typically resonate at ~2.3 ppm. The adjacent ortho-nitro group exerts a through-space magnetic anisotropy and inductive effect, pushing the shift slightly downfield.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionCarbon TypeChemical Shift (ppm)Causality / Assignment Logic
C2, C5 Quaternary (C-NO 2​ )149.0 – 152.0The direct attachment of the electronegative nitrogen atom strips electron density from the carbon nucleus, causing extreme deshielding.
C1, C4 Quaternary (C-CH 3​ )132.0 – 134.0Deshielded by the attached methyl group (+9.3 ppm from baseline), but partially shielded by the resonance effect of the ortho-nitro group.
C3, C6 Tertiary (C-H)125.0 – 127.0The net effect of being ortho to -NO 2​ (shielding via resonance, deshielding via induction) and para to -CH 3​ keeps this carbon near the baseline.
-CH 3​ Primary (Aliphatic)19.0 – 21.0Standard benzylic methyl shift; relatively insulated from the ring's extreme electronic depletion.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol must be strictly adhered to. This workflow is designed as a self-validating system; failure at any validation checkpoint indicates compromised sample integrity or spectrometer miscalibration.

Phase 1: Sample Preparation
  • Mass & Solvation: Weigh 15–20 mg of highly pure 1,4-dimethyl-2,5-dinitrobenzene. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is the optimal solvent for non-polar to moderately polar nitroaromatics. TMS provides an internal standard, ensuring chemical shift accuracy independent of magnetic drift.

  • Tube Preparation: Transfer the solution to a standard 5 mm NMR tube. Ensure the solvent column height is at least 4 cm.

    • Causality: A column shorter than 4 cm introduces severe magnetic field inhomogeneities at the coil edges, making accurate shimming impossible and degrading peak resolution.

Phase 2: 1 H NMR Acquisition & Validation
  • Acquisition: Insert the sample into a 400 MHz spectrometer. Lock on the deuterium signal and shim. Set the relaxation delay (D1) to 1.0 s and acquire 16 scans using a 30° pulse sequence.

  • Validation Checkpoint: Integrate the two resulting singlets. The ratio of the aliphatic peak (~2.5 ppm) to the aromatic peak (~8.1 ppm) must be strictly 3:1 (or 6:2) . Any deviation >5% indicates the presence of asymmetric impurities (e.g., mononitrated species) or incomplete relaxation.

Phase 3: 13 C NMR Acquisition & Validation
  • Acquisition: Switch to the carbon-13 channel (100 MHz) using a proton-decoupled sequence (e.g., zgpg30).

  • Critical Parameter Adjustment: Set the relaxation delay (D1) to a minimum of 3.0 to 5.0 seconds .

    • Causality: Half of the carbons in this molecule (C1, C2, C4, C5) are quaternary. Lacking attached protons, they cannot undergo efficient dipole-dipole relaxation. A standard 1.0 s delay will cause these critical signals to saturate and vanish into the baseline.

  • Validation Checkpoint: Calibrate the spectrum by setting the TMS singlet to exactly 0.00 ppm. Verify that the CDCl 3​ triplet centers precisely at 77.16 ppm.

Advanced Insight: Isomeric Differentiation via NMR

During the nitration of p-xylene, three dinitro isomers can form: 2,5-dinitro, 2,6-dinitro, and 2,3-dinitro . As an application scientist, I rely on 1 H NMR as a rapid, definitive tool to differentiate these isomers based purely on symmetry and electronic shielding, without needing mass spectrometry.

Isomer_Differentiation Start Dinitro-p-xylene Mixture HNMR 1H NMR Analysis (Methyl Region) Start->HNMR TwoMethyls Two Methyl Singlets (C2v Symmetry) HNMR->TwoMethyls Asymmetric Methyls OneMethyl One Methyl Singlet (C2h or C2v Symmetry) HNMR->OneMethyl Symmetric Methyls Isomer26 2,6-dinitro-p-xylene (Confirmed) TwoMethyls->Isomer26 AromaticRegion Evaluate Aromatic 1H Shift OneMethyl->AromaticRegion Shift8 Highly Deshielded (~8.1 ppm) Protons Ortho to -NO2 AromaticRegion->Shift8 Shift7 Moderately Deshielded (~7.5 ppm) Protons Meta/Para to -NO2 AromaticRegion->Shift7 Isomer25 1,4-dimethyl-2,5-dinitrobenzene (Confirmed) Shift8->Isomer25 Isomer23 2,3-dinitro-p-xylene (Confirmed) Shift7->Isomer23

Caption: Decision tree workflow for identifying dinitro-p-xylene isomers using 1H NMR symmetry and chemical shift logic.

The Causality of the Workflow:

  • 2,6-dinitro-p-xylene: Lacks a center of inversion. One methyl is flanked by two nitro groups, while the other is flanked by two protons. This breaks symmetry, yielding two distinct methyl singlets .

  • 2,5- vs. 2,3-dinitro-p-xylene: Both yield a single methyl peak and a single aromatic peak due to high symmetry. However, in the 2,5-isomer, the aromatic protons are ortho to the nitro groups, suffering massive deshielding (~8.1 ppm). In the 2,3-isomer, the protons are meta and para to the nitro groups, resulting in a significantly less deshielded signal (~7.5 ppm).

References

  • Zhao, L., et al. (2005). Synthesis and Characterization of Nitro-p-xylenes. Molecules, 10(8), 982-989. PMC.[Link]

  • Fischer, A., & Ramsay, J. N. (1974). Formation of Adducts in the Nitration of p-Xylene. Exchange and Rearomatization Reactions of p-Xylene Adducts. Canadian Journal of Chemistry, 52(23), 3960-3970.[Link]

  • ACS Publications. (2022). Hypercorroles Formed via the Tail that Wagged the Dog: Charge Transfer Interactions from Innocent Corroles to Meso-Nitrophenyl Substituents. Inorganic Chemistry.[Link]

mechanism of p-xylene electrophilic aromatic nitration to 1,4-dimethyl-2,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

A Mechanistic and Practical Guide to the Dinitration of p-Xylene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The electrophilic aromatic nitration of p-xylene is a foundational reaction in organic synthesis, providing critical intermediates for a range of materials, including dyes, agrochemicals, and pharmaceuticals. While the mononitration of p-xylene proceeds with high regioselectivity, the subsequent introduction of a second nitro group to form 1,4-dimethyl-2,5-dinitrobenzene presents a more complex mechanistic challenge, governed by the interplay of directing effects from both activating and deactivating substituents. This guide provides a comprehensive examination of the reaction mechanism, a detailed experimental protocol for its execution, and critical insights into achieving high yields and purity.

Section 1: The Mechanistic Pathway of Dinitration

The synthesis of 1,4-dimethyl-2,5-dinitrobenzene from p-xylene is a sequential electrophilic aromatic substitution (EAS) reaction. Understanding the directing effects of the substituents at each stage is paramount to comprehending the observed regioselectivity.

Generation of the Electrophile: The Nitronium Ion (NO₂⁺)

The reaction is initiated by the in-situ generation of the potent electrophile, the nitronium ion (NO₂⁺). This is typically achieved by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.

G cluster_products Products HNO3 HNO₃ (Nitric Acid) Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ (Sulfuric Acid) HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ NO2_plus NO₂⁺ (Nitronium Ion) Protonated_HNO3->NO2_plus - H₂O

Caption: Generation of the nitronium ion from nitric and sulfuric acids.

First Nitration: Formation of 1,4-Dimethyl-2-nitrobenzene

The p-xylene molecule features two methyl (-CH₃) groups in a para relationship. Methyl groups are electron-donating groups (EDGs) through induction and hyperconjugation, which activates the aromatic ring towards electrophilic attack.[1][2] These groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to themselves.[3][4][5][6]

In p-xylene, all four available positions on the ring are ortho to one methyl group and meta to the other. Due to the symmetry of the molecule, these four positions are chemically equivalent.[7][8] The nitronium ion attacks one of these activated positions, leading to a single, highly favored mononitration product: 1,4-dimethyl-2-nitrobenzene.[9][10] The reaction proceeds through a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

G cluster_mech First Nitration Mechanism pXylene p-Xylene SigmaComplex Arenium Ion (Sigma Complex) (Resonance Stabilized) pXylene->SigmaComplex + NO₂⁺ NO2_plus NO₂⁺ Product 1,4-Dimethyl-2-nitrobenzene SigmaComplex->Product - H⁺ H_plus H⁺

Caption: Mechanism of the first nitration of p-xylene.

Second Nitration: The Path to 1,4-Dimethyl-2,5-dinitrobenzene

Introducing the second nitro group requires harsher conditions (e.g., higher temperature) because the first nitro group is a powerful electron-withdrawing group (EWG) and deactivates the ring towards further electrophilic substitution.[3][11] The regioselectivity of this second step is determined by the combined directing effects of the two activating methyl groups and the one deactivating nitro group.

  • Activating Groups (-CH₃): The two methyl groups continue to direct ortho and para.

  • Deactivating Group (-NO₂): The nitro group is a strong meta-director.[4]

Let's analyze the available positions on the 1,4-dimethyl-2-nitrobenzene intermediate:

  • Position 3: Ortho to the C4-methyl and meta to the C1-methyl. It is also ortho to the deactivating nitro group, which is strongly disfavored.

  • Position 5: Ortho to the C4-methyl and meta to the C1-methyl. Crucially, it is meta to the deactivating nitro group. This is the most favored position.

  • Position 6: Ortho to the C1-methyl and meta to the C4-methyl. It is also ortho to the deactivating nitro group, which is strongly disfavored.

The electrophilic attack by a second nitronium ion, therefore, overwhelmingly occurs at the C5 position. This position benefits from the activating, ortho-directing effect of the C4-methyl group and aligns with the meta-directing effect of the nitro group. The result is the selective formation of 1,4-dimethyl-2,5-dinitrobenzene.[12]

G cluster_mech2 Second Nitration Mechanism MonoNitro 1,4-Dimethyl-2-nitrobenzene AreniumIon Arenium Ion Intermediate (Resonance Stabilized) MonoNitro->AreniumIon + NO₂⁺ (at C5) NO2_plus NO₂⁺ DiNitroProduct 1,4-Dimethyl-2,5-dinitrobenzene AreniumIon->DiNitroProduct - H⁺ H_plus H⁺

Sources

An In-depth Technical Guide to the Electronic Structure and Computational Modeling of 2,5-Dinitro-p-xylene

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nitroaromatic compounds are a cornerstone of industrial chemistry, finding use in everything from pharmaceuticals and dyes to high-energy materials. Their utility, however, is often counterbalanced by significant genotoxic and mutagenic risks, necessitating a profound understanding of their molecular behavior for safety and efficacy.[1][2] This guide provides a comprehensive exploration of 2,5-dinitro-p-xylene, a representative nitroaromatic compound, from a computational chemistry perspective. We will dissect its electronic structure, detail a robust methodology for its computational modeling using Density Functional Theory (DFT), and discuss the interpretation of the resulting data. This document is intended for researchers, chemists, and toxicologists who require a practical, in-depth understanding of how to model and analyze such compounds to predict their reactivity, stability, and potential biological activity.

Introduction: The Significance of 2,5-Dinitro-p-xylene

p-Xylene and its nitrated derivatives are pivotal intermediates in chemical synthesis. The nitration of p-xylene can yield several isomers, including 2,3-, 2,5-, and 2,6-dinitro-p-xylenes.[3] The specific isomer, 2,5-dinitro-p-xylene (Figure 1), is characterized by two nitro groups positioned opposite each other on the benzene ring, flanking the methyl substituents. This substitution pattern significantly influences the molecule's electronic properties.

The nitro groups (-NO₂) are powerful electron-withdrawing groups, which polarize the aromatic ring and create regions of positive electrostatic potential. This electronic perturbation governs the molecule's reactivity, intermolecular interactions, and ultimately, its macroscopic properties and potential applications, for instance, as a precursor for energetic materials.[4] Computational modeling provides a powerful, cost-effective lens through which to examine these properties at the atomic level, offering insights that are often difficult to obtain through experimental means alone.

PropertyValueSource
CAS Number 712-32-3[5]
Molecular Formula C₈H₈N₂O₄[5]
Molecular Weight 196.16 g/mol [5]
Synonyms 1,4-dimethyl-2,5-dinitrobenzene[6]

graph "molecular_structure" {
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edge [fontname="Arial"];

// Benzene Ring C1 [label="C", pos="0,1.5!", fillcolor="#5F6368"]; C2 [label="C", pos="-1.3,-0.75!", fillcolor="#5F6368"]; C3 [label="C", pos="-0.8,-2.25!", fillcolor="#5F6368"]; C4 [label="C", pos="0.8,-2.25!", fillcolor="#5F6368"]; C5 [label="C", pos="1.3,-0.75!", fillcolor="#5F6368"]; C6 [label="C", pos="0,1.5!", fillcolor="#5F6368"]; // Duplicate for loop C1 -- C2 -- C3 -- C4 -- C5 -- C1;

// Substituents C_Me1 [label="C", pos="2.6, -1.25!", fillcolor="#5F6368"]; H_Me1_1 [label="H", pos="3.2, -0.5!", fillcolor="#F1F3F4"]; H_Me1_2 [label="H", pos="3.2, -2.0!", fillcolor="#F1F3F4"]; H_Me1_3 [label="H", pos="2.1, -1.75!", fillcolor="#F1F3F4"]; C5 -- C_Me1; C_Me1 -- H_Me1_1; C_Me1 -- H_Me1_2; C_Me1 -- H_Me1_3;

C_Me2 [label="C", pos="-2.6, -1.25!", fillcolor="#5F6368"]; H_Me2_1 [label="H", pos="-3.2, -0.5!", fillcolor="#F1F3F4"]; H_Me2_2 [label="H", pos="-3.2, -2.0!", fillcolor="#F1F3F4"]; H_Me2_3 [label="H", pos="-2.1, -1.75!", fillcolor="#F1F3F4"]; C2 -- C_Me2; C_Me2 -- H_Me2_1; C_Me2 -- H_Me2_2; C_Me2 -- H_Me2_3;

N1 [label="N", pos="0,3.0!", fillcolor="#4285F4"]; O1_1 [label="O", pos="-0.8, 3.9!", fillcolor="#EA4335"]; O1_2 [label="O", pos="0.8, 3.9!", fillcolor="#EA4335"]; C1 -- N1; N1 -- O1_1; N1 -- O1_2;

N2 [label="N", pos="1.6, -3.75!", fillcolor="#4285F4"]; O2_1 [label="O", pos="0.8, -4.65!", fillcolor="#EA4335"]; O2_2 [label="O", pos="2.4, -4.65!", fillcolor="#EA4335"]; C4 -- N2; N2 -- O2_1; N2 -- O2_2;

// Ring Hydrogens H1 [label="H", pos="-1.6, -3.15!", fillcolor="#F1F3F4"]; H2 [label="H", pos="-2.1, 0.15!", fillcolor="#F1F3F4"]; C3 -- H1; C2 -- H2; }

Figure 1: Molecular structure of 2,5-dinitro-p-xylene.

Theoretical Background: The Power of Density Functional Theory

To model the electronic structure of 2,5-dinitro-p-xylene, Density Functional Theory (DFT) stands out as the method of choice. It offers a remarkable balance between computational cost and accuracy, making it ideal for molecules of this size.

Core Principles of DFT: DFT is based on the two Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. This is a profound shift from traditional wavefunction-based methods, as it simplifies the problem from a complex 3N-dimensional function (where N is the number of electrons) to a much more manageable 3-dimensional function of electron density.

In practice, we use the Kohn-Sham approach, which approximates the system as a set of non-interacting electrons moving in an effective potential. The complexity of electron-electron interactions is bundled into a term called the exchange-correlation functional. The choice of this functional is the most critical decision in a DFT calculation. For organic molecules like nitroaromatics, hybrid functionals such as B3LYP are often employed. B3LYP incorporates a portion of the exact exchange from Hartree-Fock theory, which generally improves accuracy for many systems.[7][8]

Key Electronic Structure Descriptors: Our computational analysis will focus on several key descriptors:

  • Highest Occupied Molecular Orbital (HOMO): The outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons.

  • Lowest Unoccupied Molecular Orbital (LUMO): The innermost orbital without electrons. Its energy level relates to the molecule's ability to accept electrons.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. A small gap suggests high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron to a higher energy state.[8]

  • Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the electron density surface. It reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other species.

Computational Methodology: A Step-by-Step Protocol

This section outlines a validated, step-by-step protocol for performing a DFT analysis of 2,5-dinitro-p-xylene. This workflow is designed to be self-validating by confirming that the optimized structure corresponds to a true energy minimum.

Computational_Workflow cluster_prep Step 1: System Preparation cluster_calc Step 2: DFT Calculation cluster_analysis Step 3: Data Analysis mol_build Build 3D Structure of 2,5-Dinitro-p-xylene geom_opt Geometry Optimization (e.g., B3LYP/6-311+G** level) mol_build->geom_opt Input Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry check_min Verify No Imaginary Frequencies (Confirms True Minimum) freq_calc->check_min check_min->geom_opt Imaginary Freq. Found (Re-optimize) elec_prop Calculate Electronic Properties (HOMO, LUMO, MEP, etc.) check_min->elec_prop Validation OK analyze Interpret Results: - Reactivity (HOMO-LUMO Gap) - Stability (Vibrational Frequencies) - Interaction Sites (MEP) elec_prop->analyze compare Compare with Experimental Data (FT-IR, Raman, UV-Vis) analyze->compare

Figure 2: A generalized workflow for the computational modeling of 2,5-dinitro-p-xylene.

Protocol Details:

  • Molecular Structure Construction:

    • Using a molecular builder (e.g., Avogadro, GaussView), construct the 3D structure of 2,5-dinitro-p-xylene.

    • Perform an initial, rough geometry optimization using a computationally inexpensive force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization (DFT):

    • Rationale: This is the most critical step, where the algorithm finds the lowest energy conformation of the molecule.

    • Software: Gaussian, ORCA, NWChem, or similar quantum chemistry packages.

    • Method: Select the B3LYP functional. This choice is based on its proven performance for similar organic molecules.[7][9]

    • Basis Set: Use the 6-311+G(d,p) or a similar Pople-style basis set. The + indicates the addition of diffuse functions, which are important for accurately describing the electron density far from the atomic nuclei, especially for electronegative atoms like oxygen and nitrogen. The (d,p) denotes polarization functions, which allow for more flexibility in the orbital shapes and are crucial for describing chemical bonds accurately.

    • Input: Submit the pre-optimized structure for a full geometry optimization calculation.

  • Frequency Calculation:

    • Rationale: This step serves a dual purpose. First, it validates that the optimized geometry is a true local minimum on the potential energy surface. A true minimum will have zero imaginary frequencies. A transition state, by contrast, will have exactly one imaginary frequency. Second, the calculation yields the vibrational frequencies that can be directly compared to experimental FT-IR and Raman spectra.

    • Procedure: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).

    • Validation: Check the output for any imaginary (negative) frequencies. If none are present, the structure is a validated minimum.

  • Electronic Property Calculation:

    • Rationale: Once a stable structure is confirmed, its electronic properties can be reliably calculated.

    • Procedure: The output files from the optimization and frequency calculations already contain most of the necessary information. Analyze these files to extract:

      • Energies of the HOMO and LUMO.

      • The total dipole moment.

      • Mulliken or Natural Bond Orbital (NBO) atomic charges.

    • Generate the Molecular Electrostatic Potential (MEP) surface by running a single-point energy calculation on the final optimized geometry and using visualization software to map the potential onto the electron density surface.

Interpreting the Results: From Numbers to Insights

The output of a DFT calculation is a wealth of quantitative data. The true expertise lies in translating this data into meaningful chemical and biological insights.

Expected Computational Data for 2,5-Dinitro-p-xylene:

ParameterExpected Result/ObservationInterpretation
HOMO Energy Relatively low (negative value)The strong electron-withdrawing nitro groups stabilize the electron orbitals, making the molecule a poor electron donor.
LUMO Energy Very low (small negative or near-zero value)The nitro groups create low-energy unoccupied orbitals, making the molecule a strong electron acceptor (electrophilic).
HOMO-LUMO Gap (ΔE) SmallA small energy gap indicates high reactivity. This is characteristic of many nitroaromatic compounds and can be linked to their biological activity and potential instability.[8][10]
Molecular Electrostatic Potential (MEP) Negative potential (red/yellow) over the nitro groups; Positive potential (blue) over the aromatic ring hydrogens and near the nitro-group nitrogen atoms.The nitro groups are sites for nucleophilic attack. The regions of positive potential are susceptible to attack by electron-rich species. This map is critical for predicting intermolecular interactions.
Vibrational Frequencies Characteristic peaks corresponding to C-H stretch, aromatic C=C stretch, and symmetric/asymmetric N-O stretches of the nitro groups.These calculated frequencies can be compared with experimental FT-IR data to confirm the synthesized product's identity and the accuracy of the computational model.[4][11]

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{rank=same; LUMO_label; LUMO_level;} {rank=same; HOMO_label; HOMO_level;}

subgraph "cluster_energy" { label="Molecular Orbital Energy"; style="rounded"; bgcolor="#F1F3F4";

LUMO_label [label="LUMO\n(Lowest Unoccupied\nMolecular Orbital)", shape=plaintext];
LUMO_level [label="Low Energy", fillcolor="#FFFFFF", width=3, style="filled,dashed"];

HOMO_label [label="HOMO\n(Highest Occupied\nMolecular Orbital)", shape=plaintext];
HOMO_level [label="Lower Energy", fillcolor="#4285F4", fontcolor="#FFFFFF", width=3];

}

// Energy Gap Arrow edge [style=solid, arrowhead=both, color="#EA4335", penwidth=2]; HOMO_level -> LUMO_level [label=" ΔE = HOMO-LUMO Gap\n (Indicator of Reactivity)", fontcolor="#202124"]; }

Figure 3: A conceptual diagram of the HOMO-LUMO energy gap.

Conclusion and Future Directions

This guide has established a robust framework for the computational analysis of 2,5-dinitro-p-xylene using Density Functional Theory. By following the detailed protocol—from structure optimization and validation to the calculation and interpretation of electronic properties—researchers can gain a deep understanding of the molecule's intrinsic characteristics. The insights derived from the HOMO-LUMO gap, molecular electrostatic potential, and vibrational frequencies provide a powerful predictive tool for assessing reactivity, stability, and potential interaction mechanisms.[1][10]

This foundational analysis can be extended in several directions. For instance, these DFT descriptors can serve as inputs for Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity or mutagenicity of a series of related nitroaromatic compounds.[12] Furthermore, molecular dynamics simulations can be employed to study the compound's behavior in solution or its interaction with biological macromolecules, providing a dynamic view that complements the static picture from DFT.[13] Ultimately, the integration of these computational techniques provides a more complete and nuanced understanding of complex molecules, accelerating research and development while enhancing safety assessments.

References

  • Machine Learned Potential Enables Molecular Dynamics Simulation to Predict the Experimental Branching Ratios in the NO Release Channel of Nitroaromatic Compounds. The Journal of Physical Chemistry A. Available at: [Link]

  • Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches. Journal of Chemical Information and Modeling. Available at: [Link]

  • Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches. ACS Publications. Available at: [Link]

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. OSTI.GOV. Available at: [Link]

  • Mutagenicity prediction for nitroaromatic compounds using QSTR modeling. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Nitro-p-xylenes. MDPI. Available at: [Link]

  • Dinitration of p-Xylene and Practical Separation of 2,3-, 2,5-, and 2,6-Dinitro-p-xylenes. Yakhak Hoeji. Available at: [Link]

  • Synthesis and characterization of nitro-p-xylenes. PubMed. Available at: [Link]

  • Synthesis and Characterization of Nitro-p-xylenes. ResearchGate. Available at: [Link]

  • Dinitration of p-Xylene and Practical Separation of 2,3-, 2,5-, and 2,6-Dinitro-p-xylenes | Request PDF. ResearchGate. Available at: [Link]

  • CAS No : 712-32-3 | Product Name : 2,5-Dinitro-p-xylene. Pharmaffiliates. Available at: [Link]

  • 2,5-Dinitro-m-xylene — Chemical Substance Information. NextSDS. Available at: [Link]

  • A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry. Available at: [Link]

  • 2,5-dinitro-p-xylene. Molbase. Available at: [Link]

  • 2,5-DICHLORO-P-XYLENE 1124-05-6 wiki. LookChem. Available at: [Link]

  • Structural, electronic and optical properties of 2,5-dichloro-p-xylene: experimental and theoretical calculations using DFT method. ResearchGate. Available at: [Link]

  • Structural, electronic and optical properties of 2,5-dichloro-p-xylene: experimental and theoretical calculations using DFT method. RSC Publishing. Available at: [Link]

  • Structural, electronic and optical properties of 2,5-dichloro-p-xylene: experimental and theoretical calculations using DFT method. ResearchGate. Available at: [Link]

  • Process for preparation of 2,5-dibromo-p-xylene. Google Patents.

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Solubility Profile of 1,4-Dimethyl-2,5-dinitrobenzene in Organic Solvents: A Comprehensive Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

1,4-Dimethyl-2,5-dinitrobenzene (also known as 2,5-dinitro-p-xylene, CAS: 712-32-3) is a highly symmetrical aromatic nitro compound. Historically isolated as a minor fraction during the mixed-acid nitration of p-xylene using Lellmann's method[1], it serves as a critical intermediate in the synthesis of advanced energetic materials, specialized dyes, and rigid-rod polymers. For drug development professionals and chemical engineers, understanding its solubility profile across various organic solvents is paramount for optimizing crystallization, purification, and reaction scaling.

This whitepaper provides an in-depth analysis of the thermodynamic principles governing the solubility of 1,4-dimethyl-2,5-dinitrobenzene, predictive solvent profiling, and the self-validating experimental methodologies required to obtain precise empirical data.

Structural Thermodynamics & The Symmetry Effect

As a Senior Application Scientist, it is crucial to look beyond empirical data and understand the causality behind a molecule's solubility behavior. The solubility of crystalline organic molecules is governed by the thermodynamic tug-of-war between crystal lattice energy (which resists dissolution) and solvation energy (which promotes it).

1,4-Dimethyl-2,5-dinitrobenzene possesses a highly symmetrical, planar structure. This symmetry allows for exceptionally dense molecular packing in the solid state, resulting in a relatively high melting point (approx. 147–148 °C) compared to its asymmetric counterparts[1].

Consequently, the high lattice energy imposes a significant thermodynamic barrier to dissolution. While asymmetric isomers like 2,3-dinitro-p-xylene exhibit high solubility in cold ethyl alcohol, the 2,5-isomer demonstrates markedly lower solubility in protic solvents[1]. To dissolve 1,4-dimethyl-2,5-dinitrobenzene effectively, the chosen solvent must provide strong dipole-dipole interactions to overcome the cohesive forces of the crystal lattice.

Mechanism A Molecular Symmetry (1,4-dimethyl-2,5-dinitro) B High Crystal Lattice Energy (Elevated Melting Point) A->B C Reduced Solvation Entropy (Thermodynamic Barrier) B->C D Lowered Solubility in Non-Polar Solvents C->D E Requirement for High-Polarity Aprotic Solvents (DMF, DMSO) D->E

Figure 1: Thermodynamic causality between molecular symmetry and solvent polarity requirements.

Theoretical Solubility Profiling: Hansen Solubility Parameters (HSP)

Before committing to empirical testing, 2 provide a predictive framework based on the principle of "like dissolves like"[2]. The total cohesive energy density ( δt​ ) is divided into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces.

For 1,4-dimethyl-2,5-dinitrobenzene:

  • Dispersion ( δD​ ) : High, due to the aromatic ring and methyl groups.

  • Polar ( δP​ ) : Moderate to high, driven by the strong electron-withdrawing nature of the two nitro groups.

  • Hydrogen Bonding ( δH​ ) : Low, as the molecule acts only as a weak hydrogen-bond acceptor (via nitro oxygen atoms) and lacks hydrogen-bond donors.

Optimal Solvents : Solvents with matching δP​ and δD​ values, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, are predicted to be excellent solvents. Conversely, aliphatic hydrocarbons (hexane) and highly protic solvents (water, cold ethanol) will yield poor solubility due to HSP mismatch.

Quantitative Data Summary: Predicted Solvent Affinities

Based on structural analogs and historical isolation data, the solubility of 1,4-dimethyl-2,5-dinitrobenzene can be categorized as follows:

Solvent CategoryRepresentative SolventPredicted Solubility at 20°CMechanistic Rationale
Polar Aprotic N,N-Dimethylformamide (DMF)High (> 5 g / 100 mL)Strong dipole-dipole interactions with nitro groups; matching δP​ .
Polar Aprotic Dimethyl Sulfoxide (DMSO)High (> 5 g / 100 mL)High polarity disrupts the crystal lattice effectively.
Ketones AcetoneModerate to HighFavorable dispersion and polar parameter alignment.
Aromatic Hydrocarbons TolueneModerate π−π stacking interactions with the aromatic core.
Protic (Alcohols) Ethanol (Cold)Low (< 1 g / 100 mL)Poor hydrogen bond acceptor capacity of the solute; high lattice energy barrier[1].
Aliphatic Hydrocarbons HexaneVery Low / InsolubleExtreme HSP mismatch; unable to overcome crystal cohesive forces.

Standardized Experimental Methodologies

Theoretical models must be validated empirically because polymorphs can drastically alter real-world solubility. To generate reliable, self-validating solubility data for process chemistry, researchers must employ rigorous analytical techniques. Below are two field-proven protocols.

Protocol A: Isothermal Gravimetric Determination

Why this method? It is a direct, absolute measurement that does not require calibration curves, making it ideal for initial screening of non-volatile solutes[2].

  • Equilibration : Add an excess of 1,4-dimethyl-2,5-dinitrobenzene to 10 mL of the target solvent in a sealed, thermostated jacketed glass vessel.

  • Agitation : Agitate the suspension using a magnetic stirrer at a constant temperature (e.g., 298.15 ± 0.05 K) for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation : Turn off agitation and allow the undissolved solute to settle for 2 hours. Extract a 2.0 mL aliquot of the supernatant using a syringe equipped with a 0.22 μm PTFE syringe filter. Crucial Step: The filter must be pre-warmed to the exact equilibration temperature to prevent premature crystallization inside the filter membrane, which would artificially lower the measured solubility.

  • Evaporation : Transfer the filtered aliquot to a pre-weighed glass petri dish. Evaporate the solvent in a vacuum oven at a temperature 10 °C below the solvent's boiling point until a constant mass is achieved.

  • Calculation : Calculate the mole fraction solubility based on the mass of the residue and the density/volume of the solvent.

Protocol B: Laser Dynamic Method & HPLC Validation

Why this method? For highly accurate temperature-dependent solubility curves (polythermal method), the 3 eliminates sampling errors associated with the gravimetric method[3].

  • Setup : Suspend a known mass of the solute in a known volume of solvent within a jacketed crystallizer equipped with a laser probe and a photoelectric detector.

  • Heating Ramp : Heat the suspension at a slow, controlled rate (0.1 K/min). The laser beam passes through the suspension; undissolved crystals scatter the light, resulting in low transmittance.

  • Dissolution Point : As the temperature rises, the crystals dissolve. The exact dissolution temperature is recorded when the laser transmittance spikes to its maximum baseline value, indicating complete dissolution[3].

  • Orthogonal Validation : Extract a sample at the dissolution temperature and analyze it via HPLC (UV detection at λmax​ approx. 250-260 nm) to confirm the concentration and verify that no thermal degradation occurred during the heating ramp.

Workflow A Solvent Selection (HSP Profiling) B Excess Solute Addition (1,4-Dimethyl-2,5-dinitrobenzene) A->B C Isothermal Equilibration (Thermostatic Shaker, 24-48h) B->C D Phase Separation (0.22 μm PTFE Filtration) C->D E Gravimetric Analysis (Evaporation to Constant Weight) D->E Method A F HPLC / UV-Vis Quantification (Concentration Determination) D->F Method B G Thermodynamic Modeling (Apelblat / van 't Hoff) E->G F->G

Figure 2: Self-validating experimental workflow for empirical solubility determination.

Thermodynamic Modeling

To interpolate solubility at unmeasured temperatures and calculate the enthalpy of dissolution, experimental data must be correlated using thermodynamic models.

Modified Apelblat Equation : $ \ln x = A + \frac{B}{T} + C \ln(T) $ Where x is the mole fraction solubility, T is the absolute temperature, and A,B,C are empirical model parameters. This model accounts for the temperature dependency of the dissolution enthalpy and typically yields the lowest root-mean-square deviation (RMSD) for nitroaromatics[3].

van 't Hoff Equation : $ \ln x = -\frac{\Delta H_{diss}}{R T} + \frac{\Delta S_{diss}}{R} Providesdirectextractionoftheapparentstandardenthalpy( \Delta H_{diss} )andentropy( \Delta S_{diss}$) of dissolution, offering mechanistic insight into the solvation process.

Conclusion

The solubility of 1,4-dimethyl-2,5-dinitrobenzene is fundamentally dictated by its symmetrical structure and high lattice energy. While sparingly soluble in cold alcohols and non-polar hydrocarbons, it demonstrates favorable solubility in polar aprotic solvents like DMF and DMSO. Accurate profiling for process chemistry requires a combination of HSP prediction, rigorous isothermal equilibration, and thermodynamic modeling to ensure a self-validating and scalable dataset.

References

  • Synthesis and Characterization of Nitro-p-xylenes Source: PMC - NIH URL
  • An In-depth Technical Guide to the Solubility of 1,4-Dimethyl-2-nitrobenzene in Organic Solvents Source: Benchchem URL
  • Solubility Measurement and Correlation of 1,5-Dichloro-2,4-Dinitrobenzene in 15 Pure Solvents at Temperatures from 298.15 to 333.

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Methodological & Application

step-by-step protocol for the synthesis of 1,4-dimethyl-2,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Controlled Synthesis and Isolation of 1,4-Dimethyl-2,5-dinitrobenzene

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Materials Scientists Compound: 1,4-Dimethyl-2,5-dinitrobenzene (CAS: 712-32-3)[1]

Introduction and Mechanistic Rationale

1,4-Dimethyl-2,5-dinitrobenzene, commonly referred to as 2,5-dinitro-p-xylene (DPX), is a highly valued intermediate in organic synthesis. It serves as a critical building block for the development of advanced dyes, specialized polymers, and complex heterocyclic frameworks, such as the UV-protective pyrrolo[2,3-f]indole natural product analogs[2].

The Causality of the Synthetic Design: The synthesis of DPX relies on the electrophilic aromatic substitution (nitration) of p-xylene using a "mixed acid" system (nitric acid and sulfuric acid) to generate the active nitronium ion ( NO2+​ ). While it is theoretically possible to achieve dinitration in a single step, doing so requires highly concentrated acids that reduce the solubility of the intermediates and promote unwanted oxidative side reactions[3].

To ensure a self-validating and high-yield system, this protocol utilizes a two-step sequential nitration .

  • Mononitration (30°C): The two weakly activating methyl groups of p-xylene make the first nitration highly facile.

  • Dinitration (80°C): The introduction of the first nitro group strongly deactivates the aromatic ring via electron withdrawal. Consequently, the second nitration requires a higher thermal driving force (80°C).

Critical Safety & Selectivity Insight: Strict thermal control during the second phase is paramount. Exceeding 80°C significantly increases the risk of over-nitration to 2,3,5-trinitro-p-xylene, an undesirable and highly energetic (explosive) byproduct[3]. Furthermore, direct nitration yields a statistical mixture of isomers (2,3-, 2,5-, and 2,6-dinitro-p-xylene). The 2,5-isomer is isolated not through chromatographic means, but by exploiting its differential solubility during successive recrystallizations in glacial acetic acid[3].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for the two-stage synthesis based on a 10.0 g scale of the starting material.

ReagentMolecular Weight ( g/mol )EquivalentsAmountFunction
p-Xylene 106.171.010.0 gSubstrate
Nitric Acid (68%) 63.01Excess13.5 mL (Total)Nitrating Agent
Sulfuric Acid (98%) 98.08Excess26.0 mL (Total)Catalyst / Dehydrating Agent
Sodium Bicarbonate 84.01-As neededQuench / Neutralization
Glacial Acetic Acid 60.05-As neededRecrystallization Solvent
Methanol 32.04-As neededWash Solvent

Experimental Protocol

Note: This procedure must be conducted in a professional laboratory setting within a certified fume hood. Proper Personal Protective Equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat, is mandatory. Poly-nitro aromatics possess energetic properties; avoid friction, shock, and excessive heat.

Phase I: Preparation of Mononitro-p-xylene
  • Acid Mixture Preparation: In a round-bottom flask submerged in an ice-water bath, carefully prepare the first mixed acid solution by slowly adding 25 mL of concentrated sulfuric acid ( H2​SO4​ ) to 7 mL of concentrated nitric acid ( HNO3​ ) and 15 mL of water. Maintain the temperature below 20°C during addition.

  • Substrate Addition: Equip the flask with a mechanical stirrer and a thermometer. Add 10.0 g of p-xylene dropwise to the stirred acid mixture.

  • Thermal Control: Regulate the addition rate to ensure the internal reaction temperature does not exceed 50°C (ideally maintained around 30°C)[3].

  • Phase Separation: After the reaction is complete (approximately 30-45 minutes), transfer the mixture to a separatory funnel. Allow the layers to separate. The bottom aqueous acid layer is drawn off and safely discarded. The top organic layer contains the crude mononitro-p-xylene and is retained for Phase II without further purification[3].

Phase II: Dinitration to 1,4-Dimethyl-2,5-dinitrobenzene
  • Second Mixed Acid Preparation: Prepare a fresh, stronger mixed acid solution consisting of 6.5 mL of HNO3​ , 1.0 mL of H2​SO4​ , and 0.5 mL of water. Heat this mixture to 70°C in a controlled reaction vessel[3].

  • Sequential Addition: Add the crude mononitro-p-xylene (from Phase I) into 28 mL of concentrated H2​SO4​ .

  • Nitration: Add the mononitro-p-xylene/sulfuric acid solution dropwise into the 70°C mixed acid. The exothermic nature of the reaction will cause the temperature to rise quickly.

  • Isothermal Hold: Strictly control the heating mantle and stirring rate to maintain the internal temperature at exactly 80°C for 0.5 hours[3]. Do not allow the temperature to exceed 85°C to prevent trinitration.

Phase III: Workup and Isomeric Isolation
  • Quenching: Carefully pour the hot reaction mixture over 200 g of crushed ice with vigorous stirring to precipitate the crude dinitro-p-xylene isomers.

  • Filtration and Neutralization: Collect the solid precipitate via vacuum filtration. Wash the filter cake thoroughly with a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) until the effervescence ceases, followed by copious amounts of distilled water to remove all residual acid[3].

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add the minimum boiling volume of glacial acetic acid required to completely dissolve the solid. Allow the solution to cool slowly to room temperature to promote the selective crystallization of the 2,5-dinitro-p-xylene isomer[3].

  • Final Wash and Drying: Filter the purified crystals, wash with a small volume of cold methanol to remove residual acetic acid, and dry under vacuum at 60°C to yield pure 1,4-dimethyl-2,5-dinitrobenzene[3].

Experimental Workflow Visualization

G pXylene p-Xylene (Starting Material) MixAcid1 Mixed Acid 1 (HNO3/H2SO4) Temp: 30°C - 50°C pXylene->MixAcid1 MonoNitro Mononitro-p-xylene (Phase I Intermediate) MixAcid1->MonoNitro Phase Separation MixAcid2 Mixed Acid 2 (HNO3/H2SO4) Strict Temp Control: 80°C MonoNitro->MixAcid2 DiNitroMix Crude Dinitro-p-xylenes (2,3-, 2,5-, 2,6- isomers) MixAcid2->DiNitroMix 0.5h Hold Quench Ice Quench & NaHCO3 Wash (Neutralization) DiNitroMix->Quench Recryst Fractional Recrystallization (Glacial Acetic Acid) Quench->Recryst PureProd 1,4-Dimethyl-2,5-dinitrobenzene (Target 2,5-Isomer) Recryst->PureProd Vacuum Dry (60°C)

Caption: Workflow for the controlled two-step synthesis and isolation of 1,4-dimethyl-2,5-dinitrobenzene.

References

  • Synthesis and Characterization of Nitro-p-xylenes National Center for Biotechnology Inform
  • 1,4-Dimethyl-2,5-dinitrobenzene | C8H8N2O4 | CID 12456017 PubChem D
  • [2,3-f]INDOLE-4,8-DIONE BY DOUBLE CLAISEN REARRANGEMENT AND NITRENE CYCLIZ

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Application Notes & Protocols: Strategic Reduction of 1,4-Dimethyl-2,5-Dinitrobenzene Utilizing Palladium on Carbon (Pd/C)

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Importance of Arylamine Synthesis

The reduction of aromatic nitro compounds to their corresponding anilines is a foundational and critical transformation in the synthesis of a vast range of industrially significant molecules, including pharmaceuticals, agrochemicals, and high-performance polymers.[1][2] Among the various methodologies, catalytic hydrogenation using palladium on carbon (Pd/C) stands out for its efficiency, high yield, and operational simplicity.[3] This guide provides an in-depth analysis and a field-proven protocol for the reduction of 1,4-dimethyl-2,5-dinitrobenzene to 2,5-dimethyl-p-phenylenediamine, a valuable diamine intermediate. Our focus extends beyond a mere recitation of steps to elucidate the underlying chemical principles, ensuring a safe, reproducible, and scalable process.

Mechanistic Rationale: Understanding the Pd/C-Catalyzed Nitro Group Reduction

The conversion of a nitro group to an amine is a six-electron reduction. While the precise mechanism on a heterogeneous catalyst surface can be complex, the transformation is generally understood to proceed through a direct hydrogenation pathway.[2]

The Direct Hydrogenation Pathway: This is the most widely accepted mechanism for Pd/C-catalyzed nitro reductions.[2]

  • Adsorption & Activation: Both the nitroarene substrate and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.[4][5] The high-surface-area carbon support acts as a scaffold for finely dispersed palladium nanoparticles, maximizing the available catalytic sites.[3] On the palladium surface, the H-H bond of molecular hydrogen is cleaved, forming reactive metal-hydride species.[4][5]

  • Stepwise Reduction: The adsorbed nitro group undergoes a sequential reduction. It is first reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine.[2]

  • Final Amine Formation: The hydroxylamine intermediate is finally reduced to the corresponding primary amine.[2] For 1,4-dimethyl-2,5-dinitrobenzene, this process occurs at both nitro positions to yield the final diamine product.

Some studies note that under specific conditions, condensation reactions between the nitroso and hydroxylamine intermediates can occur, but this is less common in standard Pd/C hydrogenations.[2] Research also indicates that the reaction often proceeds without the significant accumulation of intermediates in the solution, suggesting a rapid conversion on the catalyst surface.[6]

G cluster_surface Palladium (Pd) Catalyst Surface H2 H₂ (gas) Pd Pd Surface H2->Pd Adsorption & Dissociation RNO2_sol R-NO₂ (in solution) RNO2_sol->Pd Adsorption H_ads H (adsorbed) RNO2_ads R-NO₂ (adsorbed) RNO_ads R-NO (Nitroso) RNO2_ads->RNO_ads +2H⁺, +2e⁻ (-H₂O) RNHOH_ads R-NHOH (Hydroxylamine) RNO_ads->RNHOH_ads +2H⁺, +2e⁻ RNH2_ads R-NH₂ (Amine) RNHOH_ads->RNH2_ads +2H⁺, +2e⁻ (-H₂O) RNH2_sol R-NH₂ (in solution) RNH2_ads->RNH2_sol Desorption

Caption: Experimental workflow for Pd/C hydrogenation.

  • Apparatus Setup: Assemble a three-neck flask with a magnetic stir bar. Equip it with a gas inlet adapter connected to a nitrogen/vacuum manifold and a rubber septum for substrate addition.

  • Inerting the System: Carefully add the 10% Pd/C catalyst to the flask. [7]Immediately seal the flask and purge the system by evacuating and backfilling with nitrogen at least three times to remove all oxygen. [7][8]This is a critical step to prevent fire upon solvent addition.

  • Solvent and Substrate Addition: Under a positive pressure of nitrogen, add ethanol via syringe. [7]Dissolve the 1,4-dimethyl-2,5-dinitrobenzene in a minimal amount of ethanol and add it to the stirring catalyst suspension via syringe.

  • Hydrogen Introduction: Evacuate the nitrogen and backfill the flask with hydrogen from a balloon. Repeat this purge cycle approximately 3-5 times to ensure the atmosphere is fully replaced with hydrogen. [9]5. Reaction Monitoring: Allow the reaction to stir vigorously at room temperature under the hydrogen balloon. The reaction progress can be monitored by periodically taking aliquots (after purging with N₂ first) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. [2]The disappearance of the starting material and the appearance of a new, more polar spot (the diamine) will be observed.

  • Reaction Completion: The reaction is typically complete within 2-6 hours, depending on the scale and catalyst efficiency. Hydrogen uptake will cease, and the balloon may not deflate further.

Work-up and Purification
  • Final Purge: Once the reaction is complete, carefully purge the flask with nitrogen to remove all residual hydrogen. [7]2. Catalyst Filtration (Critical Step): Prepare a pad of Celite (approx. 1-2 cm thick) in a Büchner funnel. Pre-wet the Celite pad with ethanol. Filter the reaction mixture through the Celite pad under vacuum. [9]3. CAUTION: The filtered Pd/C catalyst is highly pyrophoric. [9]Do not allow the filter cake to dry. Immediately after filtration, gently quench the filter cake with water and transfer the wet solid into a dedicated, labeled waste container for used hydrogenation catalysts. [7]4. Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification: The resulting crude 2,5-dimethyl-p-phenylenediamine can be purified by recrystallization or column chromatography if necessary, although the purity is often high directly after work-up.

Analytical Characterization

The progress of the reaction and the identity of the final product should be confirmed using standard analytical techniques.

  • TLC: Use a suitable mobile phase (e.g., Ethyl Acetate/Hexanes) to monitor the disappearance of the less polar dinitro starting material and the appearance of the highly polar diamine product.

  • GC-MS/LC-MS: Confirm the mass of the product (C₈H₁₂N₂, MW: 136.19 g/mol ) and the absence of starting material (C₈H₈N₂O₄, MW: 196.16 g/mol ). [9]* NMR Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation of the 2,5-dimethyl-p-phenylenediamine product.

Conclusion

The catalytic hydrogenation of 1,4-dimethyl-2,5-dinitrobenzene with Pd/C is a robust and highly efficient method for synthesizing the corresponding diamine. By understanding the mechanistic principles and adhering strictly to safety protocols, particularly concerning the handling of the pyrophoric catalyst and flammable hydrogen, researchers can reliably perform this valuable transformation. The protocol described herein provides a validated framework for achieving high yields of the desired product, which is a key building block in numerous fields of chemical research and development.

References

  • University of Tokyo. Hydrogenation (atmospheric pressure) with Pd/C. Available at: [Link]

  • Li, P., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 19(4), 4250-4259. Available at: [Link]

  • Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. Available at: [Link]

  • Gareev, G. A., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1). Available at: [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]

  • RSC Publishing. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. Available at: [Link]

  • University of Rochester. Hydrogenation SOP. Available at: [Link]

  • Organic Chemistry Portal. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Available at: [Link]

  • Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118. Available at: [Link]

  • Zhang, W., et al. (2021). Highly selective production of renewable p-xylene from bio-based 2,5-dimethylfuran and ethylene over Al-modified H-Beta zeolites. Catalysis Science & Technology. Available at: [Link]

  • Rode, C. V., et al. (2001). Selective Hydrogenation. II. m-Dinitrobenzene To m-Nitroaniliine Using Palladium on Carbon As Catalyst. Organic Process Research & Development, 5(2), 146-151. Available at: [Link]

  • Google Patents. (2020). Synthesis method of 2, 5-dimethyl p-phenylenediamine. CN111116383B.
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  • Google Patents. (2020). Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons. US20200001274A1.
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  • Peregudov, A. S., et al. (2022). Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold. Catalysts, 12(11), 1362. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). 6. Analytical Methods. Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available at: [Link]

  • Google Patents. (2007). Preparation process of 2,5-dichloro-p-phenylenediamine. CN1974540B.
  • Fischer, U. (2002). Catalytic Hydrogenation in the Liquid Phase. CHIMIA, 56(11), 605-611. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Nitro Reduction. Available at: [Link]

  • Kitahara, T., et al. (2025). Efficient Hydrogenation of Nitrobenzene to Aniline over a Palladium Carbide Nanocube Catalyst. ACS Applied Nano Materials. Available at: [Link]

  • Orha, L., et al. (2017). Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. Beilstein Journal of Organic Chemistry, 13, 804-813. Available at: [Link]

  • Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting incomplete nitration of 1,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Incomplete Nitration of 1,4-Dimethylbenzene

Welcome to the Technical Support Center for the nitration of 1,4-dimethylbenzene (p-xylene). As a Senior Application Scientist, I frequently encounter researchers struggling with stalled conversions during this specific electrophilic aromatic substitution (EAS). While the methyl groups of 1,4-dimethylbenzene activate the aromatic ring, making mononitration highly favorable at mild temperatures[1], the biphasic nature of the reaction and the delicate equilibrium of the nitrating mixture often lead to incomplete nitration.

This guide provides field-proven, mechanistic insights to help you diagnose, troubleshoot, and resolve these issues.

Diagnostic Workflow

G A Incomplete Nitration of 1,4-Dimethylbenzene B Is the mixture forming a uniform emulsion? A->B C Mass Transfer Failure: Increase RPM >800 B->C No (Distinct Layers) D Check H2SO4:HNO3 Ratio & Water % B->D Yes (Opaque Emulsion) E Water >20%: Nitronium Ion Depleted D->E Suboptimal Acid G Check Reaction Temp D->G Acid is Potent F Use Fresh Mixed Acid (2.5:1 H2SO4:HNO3) E->F H Temp < 30°C: Kinetics Stalled G->H Too Cold I Maintain 30-40°C for Mononitration H->I

Troubleshooting logic for incomplete electrophilic aromatic substitution of p-xylene.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction stalls at 50-60% conversion despite using a stoichiometric excess of nitric acid. Why is the nitration incomplete? Expert Insight: The nitration of 1,4-dimethylbenzene is a biphasic reaction. The organic substrate is immiscible with the aqueous mixed-acid layer. If your reaction stalls prematurely, the primary culprit is often a mass transfer limitation rather than a failure of intrinsic chemical kinetics[2]. The active electrophile, the nitronium ion (NO₂⁺), resides entirely within the acid phase[3]. The 1,4-dimethylbenzene must diffuse to the interfacial boundary to react. If your stirring rate is too low, the interfacial surface area is insufficient, and the reaction will stall regardless of how much nitric acid is present. Actionable Fix: Increase your agitation rate to >800 RPM. You must achieve a uniform, opaque emulsion. If you are scaling up, ensure your reactor utilizes proper baffling to promote radial flow and prevent vortexing.

Q2: How does the water content in my mixed acid affect the reaction, and do I need fuming nitric acid? Expert Insight: You do not necessarily need fuming nitric acid, but you must strictly control the water content. The generation of the nitronium ion is governed by the equilibrium: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[3]. Sulfuric acid is not just a proton donor; it is a critical dehydrating agent[3]. As the nitration proceeds, water is generated as a byproduct. If the initial concentration of sulfuric acid is too low, this byproduct water shifts the equilibrium to the left, rapidly depleting the NO₂⁺ concentration and halting the reaction[2]. Actionable Fix: Utilize a standard "mixed acid" ratio of approximately 2.5:1 (v/v) of concentrated H₂SO₄ (98%) to concentrated HNO₃ (68-70%)[2]. This excess of sulfuric acid ensures that the dehydrating value of the system remains high enough to sustain the nitronium ion concentration throughout the reaction.

Q3: Can I simply increase the temperature to 80°C to force the unreacted 1,4-dimethylbenzene to completion? Expert Insight: No. Increasing the temperature is a dangerous approach that compromises product purity. The mononitration of 1,4-dimethylbenzene is kinetically favorable and typically reaches completion at 30°C[1]. If you push the temperature to 80°C, you will overcome the deactivating effect of the newly added nitro group, leading to over-nitration and the formation of 2,5-dinitro-p-xylene and 2,3-dinitro-p-xylene[1]. Actionable Fix: Maintain the reaction strictly between 30°C and 40°C[3]. If the reaction is incomplete at this temperature, troubleshoot your mixing efficiency or acid strength first.

Self-Validating Experimental Protocol: Mononitration of 1,4-Dimethylbenzene

To ensure scientific integrity, this protocol includes built-in validation checkpoints. If a checkpoint fails, the system is compromised, and you must abort or adjust the step to prevent incomplete nitration or hazardous conditions.

Step 1: Mixed Acid Preparation Slowly add 1.0 molar equivalent of concentrated HNO₃ (68%) to 2.5 volumes of concentrated H₂SO₄ (98%) in a round-bottom flask submerged in an ice-water bath (0–5°C)[2].

  • Self-Validation Check: The solution must remain clear to pale yellow. If sharp, brown fumes (NO₂ gas) evolve, the local temperature has exceeded 60°C, indicating thermal decomposition of the nitric acid[2]. Discard the batch safely and restart with slower addition.

Step 2: Substrate Addition Begin vigorous stirring (>800 RPM). Add 1,4-dimethylbenzene dropwise via an addition funnel, maintaining the internal temperature below 35°C.

  • Self-Validation Check: The mixture should instantly form a fine, opaque emulsion. If two distinct, clear liquid layers are visible, your agitation is failing. Stop the addition and fix your stirring apparatus to prevent a mass-transfer bottleneck.

Step 3: Reaction Phase Remove the ice bath and allow the reaction to stir at 30°C for 90 to 120 minutes[1].

  • Self-Validation Check: Monitor the temperature. It should remain stable. A sudden spike indicates a runaway exothermic reaction, requiring immediate re-application of the cooling bath.

Step 4: Quenching & Workup Pour the reaction mixture slowly over crushed ice to quench the residual acid. Extract with an organic solvent (e.g., dichloromethane), wash the organic layer with aqueous sodium bicarbonate until neutral, and dry over anhydrous sodium sulfate[1].

  • Self-Validation Check: The isolated product (2-nitro-p-xylene) should be a pale yellow liquid at room temperature. If you observe significant precipitation of yellowish solids during the quench, you have over-nitrated your product to dinitro-p-xylene, which is a solid at room temperature[1].

Quantitative Data Summary

The following table summarizes the critical parameters for optimizing the mononitration of 1,4-dimethylbenzene and their mechanistic consequences on the final yield.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Consequence on Yield
Agitation < 300 RPM> 800 RPMOvercomes biphasic mass transfer limits, preventing stalled reactions.
Acid Ratio 1:1 H₂SO₄:HNO₃2.5:1 H₂SO₄:HNO₃Maintains high [NO₂⁺] by sequestering byproduct water[2].
Temperature < 15°C30°C – 40°CProvides sufficient activation energy for mononitration[1][3].
Temperature > 80°C30°C – 40°CPrevents over-nitration to 2,5-dinitro-p-xylene[1].

References

  • Synthesis and Characteriz
  • Advances in Continuous Flow Nitr
  • Nitr
  • Sulfuric Acid and Nitric Acid Reaction & its Applic

Sources

optimizing mixed acid ratios for 1,4-dimethyl-2,5-dinitrobenzene production

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Mixed Acid Nitration for 1,4-Dimethyl-2,5-dinitrobenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in navigating the complex electrophilic aromatic substitution required to synthesize 1,4-dimethyl-2,5-dinitrobenzene (the 2,5-dinitro isomer of p-xylene).

Direct dinitration of p-xylene is notoriously difficult to control due to competing steric and electronic effects, often resulting in poor yields of the target 2,5-isomer. This guide dissects the mechanistic causality behind mixed acid ratios, provides a self-validating two-step protocol, and answers critical troubleshooting questions to ensure scientific integrity and reproducible yields.

Part 1: Mechanistic Principles & Causality

The nitration of p-xylene relies on the generation of the highly electrophilic nitronium ion ( NO2+​ ) via a mixed acid system (HNO₃ + H₂SO₄). The sulfuric acid acts not only as a catalyst to protonate the nitric acid but also as a critical dehydrating agent. The Dehydrating Value of Sulfuric Acid (D.V.S.) dictates the reaction's success: if the D.V.S. is too low, the methyl groups on the xylene ring are prone to oxidation; if it is too high, the reaction over-proceeds to trinitro-p-xylene[1].

A one-pot dinitration is thermodynamically unfavorable for the 2,5-isomer. Historical attempts using single-step mixed acid nitration yielded as little as 2 grams of the 2,5-isomer from 100 grams of solid product[1]. To control the reaction kinetics and manage the solubility of the intermediates in strong acids, a two-step sequential nitration is the gold standard[1].

G pxylene p-Xylene (1,4-dimethylbenzene) step1 Step 1: Mononitration HNO3/H2SO4, 30-35°C pxylene->step1 mononitro 1,4-Dimethyl-2-nitrobenzene step1->mononitro ~1.1 eq HNO3 step2 Step 2: Dinitration Strong Mixed Acid, 80°C mononitro->step2 iso23 2,3-Dinitro Isomer (Major: 6.86x) step2->iso23 iso26 2,6-Dinitro Isomer (Minor: 3.41x) step2->iso26 iso25 2,5-Dinitro Isomer (Target: 1.00x) step2->iso25 purification Purification Silica Gel / Recrystallization iso23->purification iso26->purification iso25->purification final Pure 1,4-Dimethyl- 2,5-dinitrobenzene purification->final Hexanes:EtOAc (19:1)

Reaction pathway and isomer distribution for the synthesis of 1,4-dimethyl-2,5-dinitrobenzene.

Part 2: Self-Validating Experimental Protocol

To maximize the yield of the 2,5-isomer, the reaction must be split into a strictly temperature-controlled mononitration, followed by a higher-temperature dinitration with a modified acid ratio.

Step 1: Synthesis of 1,4-Dimethyl-2-nitrobenzene (Mononitration)

Causality Check: Mononitration requires a milder mixed acid ratio to prevent runaway exothermic dinitration.

  • Acid Preparation: In a 250 mL three-neck flask submerged in an ice bath, carefully add 30 mL of concentrated H₂SO₄ (~98%). Slowly add 20 mL of concentrated HNO₃ (~70%) while maintaining vigorous stirring. This establishes a volumetric acid ratio of ~3:2 (H₂SO₄:HNO₃)[2].

  • Substrate Addition: Equip the flask with a dropping funnel containing 20 mL of pure p-xylene.

  • Temperature Control: Add the p-xylene dropwise over 30-45 minutes. Validation point: The internal temperature must strictly remain between 30-35°C[2]. Exceeding 35°C triggers premature dinitration and oxidation[3].

  • Workup: After 1.5 hours, quench the mixture over crushed ice. Separate the organic layer, wash with 50 mL of cold water, followed by 50 mL of 5% aqueous sodium bicarbonate to neutralize residual acid[2]. The crude mononitro-p-xylene can be used directly in Step 2[1].

Step 2: Synthesis of 1,4-Dimethyl-2,5-dinitrobenzene (Dinitration)

Causality Check: The electron-withdrawing nature of the first nitro group deactivates the ring, requiring a higher temperature (80°C) and a more concentrated mixed acid (higher D.V.S.) to force the second nitration[1].

  • Acid Preparation: Prepare a fresh, stronger mixed acid solution. For every 10g of mononitro-p-xylene, use a mixture of 25 mL concentrated H₂SO₄ and 7 mL fuming HNO₃ (d=1.42 to 1.50)[1].

  • Reaction: Heat the mononitro-p-xylene to 70-75°C. Add the mixed acid dropwise. The exothermic reaction will quickly raise the temperature to the target 80°C. Maintain exactly at 80°C for 30 minutes[1].

  • Quenching & Isolation: Pour the mixture onto crushed ice. Filter the resulting precipitate (a mixture of 2,3-, 2,5-, and 2,6-dinitro isomers) and wash with aqueous sodium bicarbonate and water[1].

  • Purification: Separate the 2,5-isomer from the dominant 2,3- and 2,6-isomers using column chromatography on silica gel, eluting with Hexanes:EtOAc (19:1)[4]. Alternatively, perform successive recrystallizations from a minimum amount of glacial acetic acid[1].

Part 3: Quantitative Data & Isomer Distribution

During Step 2, the second nitro group is directed by the existing methyl groups (ortho/para directors) and the first nitro group (meta director). Due to severe steric hindrance between the adjacent methyl and nitro groups, the 2,5-isomer is the least thermodynamically favored.

Table 1: Isomeric Distribution and Separation Parameters (Nitration at 80°C)

IsomerRelative Formation RatioStructural CausalitySeparation Behavior (Hexanes:EtOAc 19:1)
2,3-Dinitro-p-xylene 6.86Less steric clash than 2,5-isomer; favored kinetically.Elutes first / lower melting point.
2,6-Dinitro-p-xylene 3.41Highly symmetrical; favored by inductive effects.Elutes second / highest melting point.
2,5-Dinitro-p-xylene 1.00Target. Severe steric hindrance limits formation.Elutes last / requires careful fractionation.

Data synthesized from direct nitration studies of p-xylene with HNO₃ (d 1.42) and H₂SO₄ at 80°C[4].

Part 4: Troubleshooting & FAQs

Q: Why is my yield of the 2,5-dinitro isomer so low compared to the 2,3- and 2,6-isomers? A: This is an unavoidable consequence of the substrate's topography. The intermediate cation leading to the 2,5-isomer experiences extreme steric hindrance. The reaction naturally favors the 2,3- and 2,6-isomers in a roughly 6.86:3.41:1 ratio[4]. To maximize your absolute yield of the 2,5-isomer, you must scale up the reaction and rely on high-resolution silica gel chromatography (Hexanes:EtOAc 19:1) rather than attempting to force the reaction kinetics[4].

Q: I am detecting significant amounts of toluic acid derivatives in my GC-MS. How do I stop oxidation? A: Oxidation of the methyl groups is a direct result of an improper Dehydrating Value of Sulfuric Acid (D.V.S.) combined with excessive heat. If the D.V.S. is too low (i.e., too much water in the acid mixture), the oxidative potential of nitric acid outcompetes its nitrating potential[1]. Ensure you are using concentrated H₂SO₄ (~98%) and fuming HNO₃, and never let the dinitration step exceed 80°C[1].

Q: Can I perform this as a one-pot, single-step synthesis to save time? A: It is strongly discouraged. While possible on paper, one-pot dinitration requires a highly concentrated acid environment from the start. This causes the initial mononitration to become violently exothermic, leading to localized hot spots, massive oxidative degradation, and poor solubility of the intermediate products in the spent acid[1]. The two-step method isolates the thermodynamic variables, ensuring a safer and higher-yielding process.

Q: My product mixture solidified in the flask before the reaction finished. What happened? A: You likely allowed the temperature to drop too low during the mononitration step. Pure p-xylene solidifies at 13.2°C[1]. If your ice bath cools the internal temperature below 15°C, the substrate will crash out of solution, halting the reaction and trapping unreacted acid. Maintain the Step 1 temperature strictly between 30-35°C[2].

References

  • BenchChem. Protocol for nitration of p-xylene to synthesize 1,4-Dimethyl-2-nitrobenzene.
  • MDPI. Synthesis and Characterization of Nitro-p-xylenes.
  • Journal of Korean Pharmaceutical Sciences (Yakhak). Dinitration of p-Xylene and Practical Separation of 2,3-, 2,5-, and 2,6-Dinitro-p-xylenes.
  • BenchChem. Technical Support Center: Synthesis of 1,4-Dimethyl-2-nitrobenzene.

Sources

Technical Support Center: Crystallization & Solvent Selection for 1,4-Dimethyl-2,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for aromatic nitration and purification. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of 1,4-dimethyl-2,5-dinitrobenzene (commonly known as 2,5-dinitro-p-xylene). The nitration of p-xylene invariably yields a mixture of isomers—predominantly the 2,3-, 2,6-, and 2,5-dinitro derivatives. Because these isomers share nearly identical molecular weights and polarities, standard chromatographic methods often fail or scale poorly.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you select the optimal solvent system for your purification workflow.

Solvent Selection Matrix

Selecting the correct solvent requires understanding the specific impurity profile of your crude mixture. The table below summarizes the quantitative and qualitative performance of standard crystallization solvents used for 1,4-dimethyl-2,5-dinitrobenzene.

SolventHot SolubilityCold SolubilityTarget Application / SelectivityDrawbacks / Notes
Propanol ModerateVery LowSeparation of 2,6- and 2,5-isomers[2]Requires sequential recrystallization steps.
Glacial Acetic Acid HighLowHigh-capacity crude refinement [3]Acidic residue requires a secondary methanol wash.
Ethanol LowVery LowFinal polishingBoth isomers are only "slightly soluble" [1]; poor for bulk.
Ethyl Acetate HighModerateFlash chromatography preparationNot ideal for bulk differential crystallization.

Troubleshooting & FAQs

Q: Why am I getting a co-crystallized mixture of 2,6- and 2,5-dinitro isomers when using ethanol as my primary solvent? A: Ethanol is a poor discriminator for the crystal lattices of the 2,6- and 2,5-dinitro isomers. Both isomers exhibit very similar, low solubility in ethanol [1], meaning they reach supersaturation simultaneously and co-precipitate. To break this co-crystallization, you must shift to a solvent that exploits the subtle differences in their packing energies. Sequential recrystallization in propanol has been empirically validated to separate the 2,6-dinitro-p-xylene from the 2,5-dinitro-p-xylene [2]. Propanol's slightly longer aliphatic chain alters the solvation sphere, selectively precipitating the less soluble 2,6-isomer first and leaving the 2,5-isomer enriched in the mother liquor.

Q: I used glacial acetic acid for my primary crystallization, but my downstream reduction reactions are failing. What went wrong? A: Glacial acetic acid is excellent for bulk crystallization because it easily dissolves mononitrated and oxidized byproducts at high temperatures while cleanly precipitating the dinitro-p-xylenes upon cooling [3]. However, due to its strong hydrogen-bonding capabilities, acetic acid readily becomes trapped within the interstitial spaces of the crystal lattice. If not properly removed, this residual acid poisons downstream catalysts (e.g., Pd/C during reduction). You must implement a self-validating wash step: filter the crystals and immediately wash them with cold methanol, followed by vacuum drying at 60°C [3]. Methanol displaces the acetic acid without significantly dissolving the target compound.

Q: How do I establish a self-validating cooling curve to maximize yield without crashing out impurities? A: A rapid crash-cooling approach (e.g., plunging the boiling flask directly into an ice bath) causes extreme supersaturation. This leads to rapid, chaotic nucleation that traps impurities within the crystal lattice. Instead, employ a controlled cooling ramp (0.5°C/min) from the solvent's boiling point down to room temperature, followed by a 4°C hold. You can validate the purity of the lattice dynamically by taking melting point aliquots of the dried crystals; pure 1,4-dimethyl-2,5-dinitrobenzene exhibits a sharp melting point at 147–148°C [1].

Mechanistic Workflows

To ensure reproducibility, follow these logical workflows for solvent selection and sequential recrystallization.

SolventSelection Start Crude 1,4-dimethyl- 2,5-dinitrobenzene Decision Identify Primary Impurity Profile Start->Decision Isomers Isomeric Contamination (2,6-dinitro-p-xylene) Decision->Isomers High Isomer Ratio Oxidation Oxidation Byproducts (Mononitro/Acids) Decision->Oxidation High Byproduct Ratio Propanol Sequential Recrystallization in Propanol Isomers->Propanol Acetic Recrystallization in Glacial Acetic Acid Oxidation->Acetic Wash1 Filter & Vacuum Dry Propanol->Wash1 Wash2 Cold Methanol Wash & Vacuum Dry (60°C) Acetic->Wash2

Logic tree for selecting the optimal crystallization solvent based on the impurity profile.

RecrystallizationWorkflow Step1 Dissolve Crude in Boiling Propanol Step2 Cool to 25°C (0.5°C/min) Step1->Step2 Step3 Filter out 2,6-isomer (Precipitate) Step2->Step3 Step4 Concentrate Mother Liquor by 50% Step3->Step4 Step5 Cool to 4°C Overnight Step4->Step5 Step6 Filter Pure 2,5-isomer (Target) Step5->Step6

Sequential recrystallization workflow for isolating 2,5-dinitro-p-xylene using propanol.

Experimental Protocols

Protocol A: Sequential Recrystallization for Isomer Separation (Propanol Method)

Purpose: Isolation of 1,4-dimethyl-2,5-dinitrobenzene from a mixed 2,6-/2,5- crude [2].

  • Dissolution: Suspend the crude dinitro-p-xylene mixture in pure propanol (approx. 10 mL per gram of crude) in a round-bottom flask.

  • Heating: Heat the suspension to reflux (approx. 97°C) under continuous stirring until complete dissolution is achieved.

  • Primary Cooling: Allow the solution to cool ambiently to 25°C over 2 hours. The 2,6-dinitro-p-xylene isomer has lower solubility in propanol and will preferentially crystallize.

  • First Filtration: Filter the mixture through a Büchner funnel to remove the 2,6-isomer crystals. Retain the mother liquor, which is now highly enriched with the target 2,5-dinitro-p-xylene.

  • Concentration & Secondary Crystallization: Concentrate the mother liquor under reduced pressure by approximately 50%. Transfer the concentrated solution to a 4°C environment overnight to force the crystallization of 1,4-dimethyl-2,5-dinitrobenzene.

  • Recovery: Filter the final crystals and dry under vacuum to constant weight.

Protocol B: High-Purity Refinement (Glacial Acetic Acid Method)

Purpose: Removal of mononitrated and oxidation byproducts from crude 1,4-dimethyl-2,5-dinitrobenzene [3].

  • Dissolution: Add the crude product to a minimal amount of boiling glacial acetic acid (approx. 3-5 mL per gram).

  • Crystallization: Remove from heat and allow the solution to cool slowly (0.5°C/min) to room temperature.

  • Filtration: Collect the precipitated crystals via vacuum filtration.

  • Methanol Wash (Critical Step): While the crystal cake is still on the filter frit, wash it with 2 volumes of ice-cold methanol. This step is mandatory to displace residual acetic acid trapped in the lattice.

  • Drying: Transfer the crystals to a vacuum oven and dry at 60°C to constant weight. Validate purity via melting point analysis (Target: 147–148°C).

References

  • Title: Halogen…halogen interactions in diiodo-xylenes | Source: The Royal Society of Chemistry | URL: [Link]

  • Title: Synthesis and Characterization of Nitro-p-xylenes | Source: National Institutes of Health (PMC) | URL: [Link]

Technical Support Center: Overcoming Catalyst Poisoning in 1,4-Dimethyl-2,5-Dinitrobenzene Reduction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, application scientists, and drug development professionals dealing with the catalytic hydrogenation of 1,4-dimethyl-2,5-dinitrobenzene (also known as 2,5-dinitro-p-xylene) to 1,4-dimethyl-2,5-diaminobenzene.

While catalytic hydrogenation is the most efficient route for this transformation[1], the process is notoriously susceptible to catalyst deactivation. This guide synthesizes field-proven methodologies, mechanistic causality, and validated protocols to help you troubleshoot and optimize your reduction workflows.

Mechanistic Workflow of Catalyst Deactivation

To effectively troubleshoot, one must first understand the causality of the failure. The reduction of nitroarenes proceeds sequentially. Deactivation typically occurs at two critical junctures: the accumulation of the hydroxylamine intermediate and the competitive binding of the final diamine product.

G Start 1,4-Dimethyl- 2,5-dinitrobenzene Nitroso Nitroso Intermediate Start->Nitroso +H2 Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl +H2 Product 1,4-Dimethyl- 2,5-diaminobenzene Hydroxyl->Product +H2 (Rate Limiting) Poison1 Catalyst Poisoning (Strong Chemisorption) Hydroxyl->Poison1 Accumulation Poison2 Product Inhibition (Amine Lone Pair Binding) Product->Poison2 Basic N-atoms

Mechanistic pathway of catalyst poisoning during 1,4-dimethyl-2,5-dinitrobenzene reduction.

Troubleshooting Guide

Q: Why does the reduction of 1,4-dimethyl-2,5-dinitrobenzene stall at 50-60% conversion despite continuous initial hydrogen uptake? A: This is a classic manifestation of intermediate accumulation and product inhibition. Mechanistically, the reduction of the nitro groups proceeds stepwise through nitroso (–NO) and hydroxylamine (–NHOH) intermediates[2]. The hydroxylamine intermediate is prone to strong chemisorption on transition metal surfaces (like Pd or Pt), acting as a transient catalyst poison[2]. Furthermore, as the final product (1,4-dimethyl-2,5-diaminobenzene) accumulates, its basic nitrogen atoms donate lone pairs to the empty d-orbitals of the metal catalyst, effectively blocking the active sites from activating further H₂ molecules[3].

Q: How can I chemically modify the reaction environment to prevent diamine product inhibition? A: The most reliable method is to conduct the hydrogenation in a mildly acidic medium. By adding an acid (e.g., methanesulfonic acid, acetic acid, or dilute HCl) to the solvent system, the newly formed diamine is immediately protonated into its corresponding ammonium salt[1]. The underlying causality: Because the nitrogen lone pairs are engaged in the N–H bond of the ammonium species, they cannot coordinate to the catalyst's metal center, thereby preserving the catalyst's turnover frequency (TOF)[3].

Q: Are there advanced catalyst architectures that inherently resist poisoning for this specific substrate? A: Yes. Transitioning from monometallic catalysts (e.g., standard Pd/C or Raney Ni) to bimetallic formulations significantly mitigates poisoning. For example, Ru-SnOₓ or Ni-Au nanoparticle catalysts have proven highly effective for dinitroarene reductions[4][5]. The underlying causality: The secondary metal (Sn or Au) modulates the d-band center of the primary active metal. According to d-band theory, shifting the d-band center alters the adsorption energy of the intermediates; it weakens the binding affinity of the electron-rich diamine and hydroxylamine species, facilitating their rapid desorption and preventing active site blockade[5][6].

Standard Operating Procedure (SOP): Acid-Promoted Catalytic Hydrogenation

This protocol utilizes an acidic modifier to prevent product inhibition, designed as a self-validating system to ensure experimental integrity.

Objective: Achieve >99% conversion to 1,4-dimethyl-2,5-diaminobenzene while preventing Pd/C catalyst poisoning.

Materials:

  • 1,4-dimethyl-2,5-dinitrobenzene (Substrate)

  • 10% Pd/C catalyst (dry)[1]

  • Ethanol (Anhydrous solvent)

  • Methanesulfonic acid (MSA)

  • H₂ gas (99.99% purity)

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 100 mL high-pressure autoclave reactor with N₂ gas for 15 minutes to ensure an oxygen-free environment.

  • Substrate Loading: Dissolve 10.0 mmol of 1,4-dimethyl-2,5-dinitrobenzene in 40 mL of anhydrous ethanol. Add 22.0 mmol of MSA (1.1 equivalents per nitro group) to the solution.

    • Causality Check: MSA ensures immediate protonation of the diamine product, preventing lone-pair coordination to the Pd active sites.

  • Catalyst Addition: Carefully add 50 mg of 10% Pd/C catalyst to the mixture under a continuous N₂ stream.

  • Hydrogenation: Seal the reactor, purge with H₂ three times, and pressurize to 4.0 MPa (approx. 580 psi)[1].

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir at 1000 rpm to eliminate mass transfer limitations[1].

    • Self-Validation Step: Monitor the H₂ pressure gauge. A continuous, predictable pressure drop validates active reduction. If the pressure drop ceases before the theoretical H₂ consumption (60 mmol) is reached, the system has poisoned. If the theoretical drop is achieved and stabilizes, the reaction is complete (typically 2-4 hours)[1].

  • Workup: Cool the reactor to room temperature, carefully vent the excess H₂, and purge with N₂. Filter the mixture through a Celite pad to recover the catalyst. The filtrate contains the diamine dimethanesulfonate salt, which can be neutralized with aqueous NaOH to precipitate the free base 1,4-dimethyl-2,5-diaminobenzene[1].

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the quantitative performance of various catalyst systems in overcoming poisoning during dinitroarene reduction.

Table 1: Comparative Analysis of Catalyst Systems for Dinitroarene Reduction

Catalyst SystemAdditive / PromoterConversion (%)Selectivity to Diamine (%)Poisoning ResistanceMechanism of Resistance
10% Pd/C None65.080.0LowN/A (Prone to diamine binding)
10% Pd/C Methanesulfonic Acid>99.0>95.0HighProtonation of amine lone pairs
Raney Ni None70.075.0LowN/A (Hydroxylamine accumulation)
Ru-SnOₓ/Al₂O₃ None>99.0>97.0Very Highd-band center modulation[5]
Ni-Au / Carbon None>98.0>98.0Very HighBimetallic electronic synergy[4]

Frequently Asked Questions (FAQs)

Q: Can I recover and reuse a Pd/C catalyst that has been poisoned by the diamine product? A: Yes, but simple solvent washing is usually insufficient due to the strong chemisorption. Washing the poisoned catalyst with a dilute acidic solution (e.g., 0.1 M HCl in ethanol) followed by a generic solvent wash can protonate and displace the strongly bound amines, restoring up to 85% of the initial catalytic activity[3].

Q: Why is my reaction producing a highly colored (yellow/orange) mixture instead of the expected pale diamine? A: A strong yellow/orange coloration typically indicates the formation of azo or azoxy dimers. This occurs when the nitroso and hydroxylamine intermediates undergo a condensation reaction instead of further reduction[7]. This side reaction is exacerbated by catalyst poisoning (which slows down the reduction rate) or by operating under basic conditions. Ensure your solvent system is neutral to slightly acidic and that hydrogen mass transfer is optimized via high agitation.

Q: Does the choice of solvent impact the poisoning rate? A: Absolutely. Non-polar solvents (like toluene) poorly solvate the highly polar hydroxylamine intermediates, causing them to precipitate directly onto the catalyst surface and choke the active sites. Using polar protic solvents (like ethanol or isopropanol) keeps these intermediates in solution, significantly reducing the rate of catalyst fouling[1].

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Assessment of 1,4-Dimethyl-2,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Chemical Synthesis

In the realms of pharmaceutical development, materials science, and chemical research, the purity of a synthesized compound is not merely a quality metric; it is the foundation of its safety, efficacy, and reliability. The subject of this guide, 1,4-dimethyl-2,5-dinitrobenzene (CAS No. 712-32-3), is a nitroaromatic compound whose utility in various synthetic pathways necessitates a rigorous and validated method for its purity determination.[1][2][3] The presence of isomeric impurities, residual starting materials, or degradation products can significantly alter the compound's chemical behavior and downstream performance.

High-Performance Liquid Chromatography (HPLC) stands as a premier analytical technique for this purpose, offering high resolution, sensitivity, and adaptability for non-volatile and thermally labile compounds.[4] This guide provides a comprehensive, in-depth protocol for the validation of a reversed-phase HPLC (RP-HPLC) method for determining the purity of 1,4-dimethyl-2,5-dinitrobenzene. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6] Furthermore, we will present a comparative analysis against Gas Chromatography (GC), an alternative technique, to provide researchers with a holistic understanding of the available analytical strategies.

Analyte Profile: Physicochemical Properties of 1,4-Dimethyl-2,5-dinitrobenzene

A robust analytical method is built upon a fundamental understanding of the analyte's properties. These characteristics dictate choices in solvent, column chemistry, and detection parameters.

PropertyValueSource
Molecular Formula C₈H₈N₂O₄[1][7]
Molecular Weight 196.16 g/mol [1][7]
Melting Point 142 °C[2][3]
Appearance Crystalline Solid[8]
LogP ~3.17[1][3]
Solubility Insoluble in water; soluble in organic solvents like acetone and ethanol.[8][9]
UV Absorbance The dinitroaromatic structure confers strong UV absorbance, making UV-Vis detection highly suitable.[10][11]

The compound's non-polar nature (indicated by a high LogP) and strong UV chromophore make RP-HPLC with UV detection an ideal analytical choice.

The HPLC Method Validation Workflow: A Framework for Trust

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12][13] It is a systematic evaluation of a method's performance characteristics. Our validation strategy follows the ICH Q2(R1) and USP <1225> guidelines, ensuring the method is reliable, reproducible, and accurate.[6][14]

HPLC_Validation_Workflow cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (per ICH Q2) cluster_imp Phase 3: Implementation Dev Method Development & Optimization Spec Specificity (Peak Purity, Resolution) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ Quantitation Limit (LOQ) Prec->LOQ LOD Detection Limit (LOD) Rob Robustness LOQ->Rob SST System Suitability Testing (Pre-Analysis Check) Rob->SST Routine Routine Analysis SST->Routine

Caption: A workflow diagram illustrating the sequential phases of HPLC method validation, from initial development to routine implementation.

Experimental Protocol: Validated RP-HPLC Method

This section details the optimized chromatographic conditions and the step-by-step procedures for validating the method's performance.

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil ODS-2).[15]
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v).[16]
Flow Rate 1.0 mL/min.[16]
Column Temperature 30°C.[16]
Detection Wavelength 254 nm.[4]
Injection Volume 10 µL.[15]
Run Time 15 minutes.

Causality: A C18 column is chosen for its excellent retention of non-polar aromatic compounds. The acetonitrile/water mobile phase provides good peak shape and resolution. Isocratic elution is preferred for its simplicity and robustness in a quality control (QC) setting for a primary component assay. A temperature of 30°C ensures consistent retention times by minimizing viscosity fluctuations.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1,4-dimethyl-2,5-dinitrobenzene reference standard and dissolve in a 100 mL volumetric flask with acetonitrile.

  • Sample Solution (500 µg/mL): Accurately weigh 50 mg of the synthesized 1,4-dimethyl-2,5-dinitrobenzene sample and dissolve in a 100 mL volumetric flask with acetonitrile.

  • Spiking Solution: Prepare solutions of potential impurities (e.g., isomers, starting materials) in acetonitrile.

Validation Parameter Protocols

1. Specificity:

  • Procedure: Inject the diluent (acetonitrile), a placebo solution (if applicable), the sample solution, and a sample solution spiked with known impurities.

  • Rationale: This demonstrates that the method can unequivocally assess the analyte in the presence of other components.[17] The DAD detector will be used to perform peak purity analysis on the analyte peak in the sample chromatogram.

  • Acceptance Criteria: The analyte peak should be free from co-elution with any other component. Resolution between the analyte and the closest eluting impurity peak should be >2.0. Peak purity index should be >0.999.

2. Linearity and Range:

  • Procedure: Prepare a series of at least five concentrations from the standard stock solution, ranging from 50% to 150% of the nominal sample concentration (e.g., 250, 375, 500, 625, 750 µg/mL). Inject each concentration in triplicate.

  • Rationale: This verifies that the detector response is directly proportional to the analyte concentration across a specified range.[14]

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥0.999.

3. Accuracy (Trueness):

  • Procedure: Prepare a placebo mixture. Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the sample concentration) with the standard solution. Prepare each level in triplicate and analyze.

  • Rationale: Accuracy demonstrates the closeness of the method's results to the true value.[6] This is typically assessed through recovery studies.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

4. Precision:

  • Repeatability (Intra-assay):

    • Procedure: Prepare six individual sample solutions from the same homogeneous batch. Analyze them on the same day, with the same analyst and instrument.

    • Rationale: This assesses the method's precision under the same operating conditions over a short interval.[6]

  • Intermediate Precision:

    • Procedure: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • Rationale: This demonstrates the method's reliability when used under typical laboratory variations.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤2.0%.

5. Limits of Detection (LOD) and Quantitation (LOQ):

  • Procedure: Determine based on the signal-to-noise ratio. Inject solutions of decreasing concentration.

  • Rationale: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with suitable precision and accuracy.[13]

  • Acceptance Criteria: LOD is typically established at a signal-to-noise ratio of 3:1. LOQ is established at a signal-to-noise ratio of 10:1, with acceptable precision (%RSD ≤10%).

6. Robustness:

  • Procedure: Analyze a standard solution while making small, deliberate variations to the method parameters.

  • Rationale: This evaluates the method's capacity to remain unaffected by minor variations, indicating its reliability during normal usage.[18]

  • Parameters to Vary:

    • Flow Rate (±0.1 mL/min)

    • Mobile Phase Composition (e.g., Acetonitrile ±2%)

    • Column Temperature (±2°C)

  • Acceptance Criteria: System suitability parameters (resolution, tailing factor) must still be met, and the change in analyte response should be statistically insignificant.

Summarized Validation Data (Exemplary)

The following tables summarize the expected outcomes from the validation experiments.

Table 1: Linearity and Range

Concentration (µg/mL) Mean Peak Area (n=3)
250 1,255,100
375 1,883,250
500 2,510,500
625 3,138,125
750 3,765,000

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy and Precision

Parameter Level Acceptance Criteria Result
Accuracy 80% (n=3) 98.0-102.0% Recovery 99.5%
100% (n=3) 98.0-102.0% Recovery 100.3%
120% (n=3) 98.0-102.0% Recovery 101.1%
Repeatability 100% (n=6) %RSD ≤ 2.0% 0.85%

| Intermediate Precision | 100% (n=6) | %RSD ≤ 2.0% | 1.22% |

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While HPLC is an excellent choice, Gas Chromatography (GC) is a viable alternative for thermally stable and volatile compounds.[10][19] A comparison of the two techniques provides a broader perspective for method selection.

Comparison_Logic cluster_hplc HPLC cluster_gc GC H_Principle Partition between liquid mobile phase and solid stationary phase H_App Non-volatile & Thermally labile compounds H_Samp Simple dissolution H_Sens High (UV, MS) G_Principle Partition between gas mobile phase and liquid/solid stationary phase G_App Volatile & Thermally stable compounds G_Samp Dissolution in volatile solvent G_Sens Very High (ECD, FID, MS) Analyte 1,4-dimethyl-2,5-dinitrobenzene (Volatile, Thermally Stable) Analyte->H_App Applicable Analyte->G_App Applicable

Sources

Mass Spectrometry Fragmentation Pattern Analysis of 1,4-Dimethyl-2,5-dinitrobenzene: GC-EI-MS vs. LC-NI-APPI-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Mechanistic Causality

1,4-dimethyl-2,5-dinitrobenzene (MW: 196.16 g/mol ) presents a unique analytical challenge. As a highly substituted nitroaromatic compound, it is frequently encountered in environmental degradation studies of explosives, forensic analysis, and as an intermediate in materials synthesis. Accurate structural elucidation requires a deep understanding of its gas-phase dissociation kinetics.

This guide objectively compares the historical workhorse—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) —against an emerging, high-performance alternative: Liquid Chromatography-Negative Ion Atmospheric Pressure Photoionization-Tandem Mass Spectrometry (LC-NI-APPI-MS/MS) .

The "Ortho Effect" and Gas-Phase Dissociation

The fragmentation of 1,4-dimethyl-2,5-dinitrobenzene is heavily dictated by its steric topology. Because the methyl groups are situated ortho to the nitro groups, the molecule exhibits a pronounced "ortho effect" during hard ionization[1].

  • The Ortho Effect ([M - 17]⁺): Under 70 eV electron ionization, the proximity of the methyl hydrogen to the nitro oxygen facilitates a six-membered cyclic transition state. This induces a hydrogen atom transfer to the nitro group, followed by the homolytic cleavage and expulsion of a hydroxyl radical (•OH)[1]. The resulting[M - 17]⁺ ion at m/z 179 is a critical diagnostic marker that differentiates ortho-substituted isomers from their meta and para counterparts[2].

  • Nitro-Nitrito Isomerization: Nitroaromatics also undergo nitro-nitrito (-NO₂ to -ONO) rearrangement prior to dissociation. This leads to the characteristic heterolytic loss of NO• (yielding [M - 30]⁺ at m/z 166) and NO₂• (yielding [M - 46]⁺ at m/z 150)[3],[2].

OrthoEffect M Molecular Ion [M]+• m/z 196 M_OH [M - •OH]+ m/z 179 (Ortho Effect) M->M_OH - •OH (17 Da) M_NO [M - NO•]+ m/z 166 M->M_NO - NO• (30 Da) M_NO2 [M - NO2•]+ m/z 150 M->M_NO2 - NO2• (46 Da) M_OH_NO2 [M - •OH - NO2•]+ m/z 133 M_OH->M_OH_NO2 - NO2• (46 Da)

Figure 1: Primary EI-MS fragmentation pathways of 1,4-dimethyl-2,5-dinitrobenzene.

Technology Comparison: GC-EI-MS vs. LC-NI-APPI-MS/MS

While GC-EI-MS provides rich, library-searchable fragmentation spectra, nitroaromatics are notoriously thermally labile and prone to decomposition in high-temperature GC injection ports[4]. Furthermore, extensive in-source fragmentation can deplete the molecular ion, complicating molecular weight confirmation.

Conversely, LC-MS approaches bypass thermal degradation. However, standard Electrospray Ionization (ESI) struggles with 1,4-dimethyl-2,5-dinitrobenzene because the molecule lacks acidic/basic functional groups for solution-phase protonation or deprotonation. LC-NI-APPI-MS/MS solves this by utilizing 10.6 eV krypton lamps to initiate gas-phase charge transfer, generating intact radical anions [M]⁻• or [M-H]⁻ with exceptional sensitivity[5]. Fragmentation is then deliberately controlled via Collision-Induced Dissociation (CID) in the collision cell, allowing for highly specific quantitation.

Data Presentation: Fragmentation & Performance Metrics

Table 1: Diagnostic Fragmentation Ions of 1,4-Dimethyl-2,5-dinitrobenzene (EI-MS)

Ion Speciesm/zRelative AbundanceMechanistic Origin
Molecular Ion [M]⁺•196Low-MediumIntact radical cation
[M - •OH]⁺179High (Base Peak)Ortho effect: H-transfer from -CH₃ to -NO₂, loss of hydroxyl radical
[M - NO•]⁺166MediumNitro-nitrito isomerization, loss of nitric oxide
[M - NO₂•]⁺150MediumDirect homolytic cleavage of C-NO₂ bond
[M - •OH - NO₂•]⁺133Medium-HighSequential loss of hydroxyl radical and nitro group

Table 2: Performance Comparison: GC-EI-MS vs. LC-NI-APPI-MS/MS

ParameterGC-EI-MSLC-NI-APPI-MS/MS
Ionization Type Hard (70 eV Electron Impact)Soft (10.6 eV Photon-induced Charge Transfer)
Primary Precursor [M]⁺• (Often highly depleted)[M]⁻• or [M-H]⁻ (Intact, high abundance)
Thermal Stability Prone to degradation in hot inletExcellent (Ambient/Cold injection)
Matrix Interference High (Requires extensive cleanup)Low (High selectivity via MS/MS transitions)
Limit of Detection Low ng/mL rangeMiddle pg/mL range (1-2 orders of magnitude lower)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following step-by-step methodologies outline the optimal parameters for both analytical approaches.

Protocol A: GC-EI-MS Workflow
  • Sample Preparation: Perform Liquid-Liquid Extraction (LLE) using dichloromethane (DCM) to isolate 1,4-dimethyl-2,5-dinitrobenzene from the matrix. Concentrate under a gentle stream of nitrogen.

  • Chromatographic Separation: Inject 1 µL into a GC system equipped with a 5% diphenyl/95% dimethyl polysiloxane capillary column (e.g., 30 m × 0.25 mm, 0.25 µm). Use helium carrier gas at a constant flow of 1.2 mL/min.

  • Thermal Parameters: Set the injector temperature to 200°C (optimized lower than the standard 250°C to minimize thermal degradation of the nitroaromatic)[4]. Program the oven from 100°C (hold 2 min) to 280°C at 15°C/min.

  • Ionization & Detection: Operate the MS source at 70 eV in positive ion mode. Set the source temperature to 230°C. Acquire data in Full Scan mode (m/z 50–300) for library matching, or Selected Ion Monitoring (SIM) targeting m/z 179 and 196 for targeted quantitation.

  • Validation: Run a solvent blank (DCM) prior to the sample to ensure the absence of carryover. Use an isotopically labeled internal standard (e.g., Nitrobenzene-d5) to correct for matrix effects.

Protocol B: LC-NI-APPI-MS/MS Workflow
  • Sample Preparation: Utilize Solid-Phase Extraction (SPE) with a divinylbenzene/N-vinylpyrrolidone copolymer cartridge. Elute with methanol and dilute with the mobile phase.

  • Chromatographic Separation: Inject 5 µL onto a reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm). Use a gradient mobile phase of Water/Methanol. Crucial: Avoid acidic additives (like formic acid), as they suppress negative ionization efficiency.

  • Ionization (NI-APPI): Introduce the eluent into the APPI source equipped with a 10.6 eV krypton lamp. Infuse toluene as a dopant post-column at 10 µL/min to enhance electron capture and charge transfer, maximizing the yield of the [M]⁻• radical anion[5].

  • Tandem Mass Spectrometry (MS/MS): Isolate the intact precursor ion (m/z 196) in Q1. Apply Collision-Induced Dissociation (CID) using argon gas in Q2 (Collision Energy: 15-25 eV). Monitor the specific transition m/z 196 → 150 (loss of NO₂) in Q3 via Multiple Reaction Monitoring (MRM).

  • Validation: Analyze a matrix-matched calibration curve to validate the linear dynamic range. Monitor the dopant signal stability to ensure consistent ionization efficiency.

Workflow cluster_GC GC-EI-MS (Hard Ionization) cluster_LC LC-NI-APPI-MS/MS (Soft Ionization) GC_Prep Liquid-Liquid Extraction GC_Inj Hot Injection (200°C) GC_Prep->GC_Inj GC_Ion 70 eV EI (Extensive Frag) GC_Inj->GC_Ion GC_Det Full Scan / SIM GC_Ion->GC_Det LC_Prep Solid-Phase Extraction LC_Inj Cold Injection (Ambient) LC_Prep->LC_Inj LC_Ion Negative APPI (Intact Ion) LC_Inj->LC_Ion LC_Det CID MS/MS (Targeted) LC_Ion->LC_Det

Figure 2: Comparative analytical workflows for GC-EI-MS and LC-NI-APPI-MS/MS.

References

  • Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. PMC. Available at:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Available at:[Link]

  • Liquid chromatography/negative ion atmospheric pressure photoionization mass spectrometry: a highly sensitive method for the analysis of organic explosives. PubMed. Available at:[Link]

  • Detection of Explosives and Explosives-Related Compounds by Single Photon Laser Ionization Time-of-Flight Mass Spectrometry. ACS Publications. Available at:[Link]

Sources

A Senior Application Scientist's Guide to Validating Theoretical DFT Calculations with Experimental Data for 1,4-Dimethyl-2,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, computational chemists, and professionals in drug development, the synergy between theoretical calculations and experimental data is paramount for accurate molecular characterization. This guide provides an in-depth comparison of theoretical Density Functional Theory (DFT) calculations with experimental data for the nitroaromatic compound 1,4-dimethyl-2,5-dinitrobenzene. We will explore the causality behind experimental choices, detail the computational methodology, and critically evaluate the congruence between theoretical predictions and experimental findings.

The Imperative of Experimental Validation in Computational Chemistry

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the structural, electronic, and spectroscopic properties of molecules. However, the accuracy of DFT calculations is contingent upon the chosen functional and basis set. For a class of compounds like nitroaromatics, which are of significant interest in materials science and energetic materials research, it is crucial to benchmark theoretical models against robust experimental data. This validation process ensures the reliability of the computational methodology and provides a deeper understanding of the molecule's behavior.

This guide will walk you through the process of validating DFT calculations for 1,4-dimethyl-2,5-dinitrobenzene, a molecule for which comprehensive experimental data can be challenging to procure. We will leverage available experimental data for a closely related isomer to demonstrate the validation of geometric parameters and discuss the expected correlations for spectroscopic data based on known trends for this compound class.

Experimental Data Acquisition: The Ground Truth

The first pillar of any computational validation is high-quality experimental data. For 1,4-dimethyl-2,5-dinitrobenzene (C₈H₈N₂O₄, CAS: 712-32-3), the following experimental parameters are key for a thorough comparison.[1]

Physicochemical Properties:

PropertyExperimental Value
Molecular FormulaC₈H₈N₂O₄
Molar Mass196.16 g/mol [1]
Melting Point142 °C[2]

Structural Parameters (from a closely related isomer):

Due to the limited availability of single-crystal X-ray diffraction data for 1,4-dimethyl-2,5-dinitrobenzene, we will utilize data from its isomer, 2,5-dimethyl-1,3-dinitrobenzene, as a proxy for validating geometric parameters. It is crucial to acknowledge that while the substitution pattern is similar, there will be inherent differences in bond lengths and angles.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected data is processed to solve the crystal structure and refine the atomic positions, yielding precise bond lengths and angles.

Spectroscopic Characterization:

Experimental Protocol: Vibrational Spectroscopy (FT-IR and FT-Raman)

  • Sample Preparation: For FT-IR, a small amount of the solid sample is typically mixed with KBr and pressed into a pellet. For FT-Raman, the sample can be analyzed directly in a glass vial.

  • Data Acquisition: The spectra are recorded using a Fourier-transform spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹ for FT-IR and 3500-100 cm⁻¹ for FT-Raman).

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: The absorption spectrum is recorded using a UV-Vis spectrophotometer.

Theoretical DFT Calculations: The Predictive Model

The selection of an appropriate theoretical model is a critical step that directly influences the accuracy of the predictions. For nitroaromatic compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that balances computational cost and accuracy. A sufficiently large basis set, such as 6-311++G(d,p), is necessary to accurately describe the electronic structure, including the diffuse functions (++) for the nitro groups and polarization functions (d,p) for all atoms.

Computational Protocol: DFT Calculations

  • Geometry Optimization: The initial molecular structure of 1,4-dimethyl-2,5-dinitrobenzene is built and optimized using the B3LYP functional and 6-311++G(d,p) basis set in a quantum chemistry software package (e.g., Gaussian, ORCA). The optimization is performed without any symmetry constraints to find the true energy minimum.

  • Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

  • NMR and UV-Vis Spectra Calculation: The GIAO (Gauge-Including Atomic Orbital) method is used to calculate the NMR chemical shifts. Time-dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectrum (UV-Vis).

Comparative Analysis: Bridging Theory and Experiment

This section forms the core of the validation process, where we quantitatively and qualitatively compare the theoretical predictions with the experimental data.

Structural Geometry:

The table below compares the theoretically calculated geometric parameters for 1,4-dimethyl-2,5-dinitrobenzene with the experimental X-ray diffraction data for its isomer, 2,5-dimethyl-1,3-dinitrobenzene.

Table 1: Comparison of Key Geometric Parameters

ParameterTheoretical (1,4-dimethyl-2,5-dinitrobenzene)Experimental (2,5-dimethyl-1,3-dinitrobenzene)
C-N Bond Length (Å)ValueValue
N-O Bond Length (Å)ValueValue
C-C (aromatic) Bond Length (Å)ValueValue
C-C-N Bond Angle (°)ValueValue
O-N-O Bond Angle (°)ValueValue
Dihedral Angle (Benzene Ring - NO₂) (°)ValueValue

(Note: Placeholder "Value" would be replaced with actual calculated and experimental data in a real application.)

Causality Behind Discrepancies: Any significant deviations between the calculated and experimental values can be attributed to several factors:

  • Isomeric Difference: The primary source of discrepancy will be the different substitution pattern between the calculated and experimental structures.

  • Crystal Packing Effects: The experimental data is for the solid state, where intermolecular forces can influence the molecular geometry. The theoretical calculations are for an isolated molecule in the gas phase.

  • Methodological Approximations: The DFT functional and basis set used are approximations of the true electronic structure.

Vibrational Spectroscopy:

The calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors. The scaled theoretical frequencies are then compared with the experimental FT-IR and FT-Raman spectra.

Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹)

Vibrational ModeTheoretical (Scaled)Expected Experimental Range
NO₂ Asymmetric StretchValue1500 - 1570
NO₂ Symmetric StretchValue1335 - 1370
C-H (aromatic) StretchValue3000 - 3100
C-H (methyl) StretchValue2850 - 3000
C-N StretchValue840 - 870

(Note: Placeholder "Value" would be replaced with actual calculated data.)

NMR Spectroscopy:

The calculated NMR chemical shifts are compared to the experimental values. The correlation between the two provides a measure of the accuracy of the theoretical method in predicting the electronic environment of the nuclei.

Table 3: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm)

NucleusTheoreticalExpected Experimental
Aromatic C-HValue~7.5 - 8.5
Methyl C-HValue~2.5 - 3.0
Aromatic C-NO₂Value~145 - 155
Aromatic C-CH₃Value~135 - 145
Methyl CarbonValue~15 - 25

(Note: Placeholder "Value" would be replaced with actual calculated data.)

UV-Vis Spectroscopy:

The calculated electronic transition energies (from TD-DFT) are compared with the absorption maxima (λ_max) in the experimental UV-Vis spectrum.

Table 4: Comparison of UV-Vis Absorption Maxima (nm)

TransitionTheoretical λ_maxExpected Experimental λ_max
π → π*Value~250 - 350

(Note: Placeholder "Value" would be replaced with actual calculated data.)

Visualizing the Workflow and Logical Relationships

To provide a clear overview of the validation process, the following diagrams illustrate the experimental and computational workflows and their logical interconnection.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_characterization Experimental Characterization Synthesis Synthesis of 1,4-dimethyl-2,5-dinitrobenzene Purification Purification Synthesis->Purification XRD Single-Crystal X-ray Diffraction Purification->XRD FTIR_Raman FT-IR & FT-Raman Spectroscopy Purification->FTIR_Raman NMR NMR Spectroscopy Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis

Caption: Experimental workflow for obtaining validation data.

Validation_Logic cluster_exp Experimental Data cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_comp Comparative Analysis Exp_Geom Geometric Parameters (Bond Lengths, Angles) Comp_Geom Compare Geometries Exp_Geom->Comp_Geom Exp_Vib Vibrational Frequencies (IR, Raman) Comp_Vib Compare Vibrational Spectra Exp_Vib->Comp_Vib Exp_NMR NMR Chemical Shifts Comp_NMR Compare NMR Spectra Exp_NMR->Comp_NMR Exp_UV UV-Vis λmax Comp_UV Compare UV-Vis Spectra Exp_UV->Comp_UV DFT_Opt Geometry Optimization DFT_Freq Frequency Calculation DFT_Opt->DFT_Freq DFT_NMR GIAO NMR Calculation DFT_Opt->DFT_NMR DFT_TD TD-DFT UV-Vis Calculation DFT_Opt->DFT_TD DFT_Opt->Comp_Geom DFT_Freq->Comp_Vib DFT_NMR->Comp_NMR DFT_TD->Comp_UV Validation Validation of Computational Method Comp_Geom->Validation Comp_Vib->Validation Comp_NMR->Validation Comp_UV->Validation

Caption: Logical flow of the DFT validation process.

Conclusion and Best Practices

This guide has outlined a comprehensive framework for the validation of theoretical DFT calculations against experimental data, using 1,4-dimethyl-2,5-dinitrobenzene as a case study. While the direct experimental data for this specific molecule is sparse, the principles of validation remain universal.

Key Takeaways and Recommendations:

  • Prioritize High-Quality Experimental Data: The accuracy of your validation is fundamentally limited by the quality of your experimental reference data.

  • Judicious Choice of Theoretical Method: For nitroaromatic compounds, the B3LYP functional with a Pople-style basis set like 6-311++G(d,p) offers a good balance of accuracy and computational efficiency.

  • Systematic Comparison: A thorough comparison should encompass geometric, vibrational, and electronic properties.

  • Acknowledge Limitations: Be transparent about any limitations in the available experimental data or the computational methodology. In this case, the use of an isomer for geometric validation is a key limitation that must be clearly stated.

References

  • PubChem. 1,4-Dimethyl-2,5-dinitrobenzene. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the GC-MS Retention Times of 1,4-Dimethyl-2,5-dinitrobenzene and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Dinitroxylene Isomers

Dimethyl-dinitrobenzenes, often referred to as dinitroxylenes, are a class of nitroaromatic compounds with significant industrial and research interest, finding applications in the synthesis of dyes, pesticides, and energetic materials. The specific substitution pattern of the nitro and methyl groups on the benzene ring gives rise to numerous structural isomers, each potentially exhibiting distinct chemical, biological, and toxicological properties. Consequently, the ability to analytically separate and identify these isomers is of paramount importance for quality control, environmental monitoring, and safety assessment.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. However, the separation of structural isomers by GC can be challenging due to their often similar physicochemical properties. The retention time of an analyte in a GC system is primarily governed by its volatility (boiling point) and its interaction with the stationary phase of the GC column, which is influenced by the analyte's polarity. This guide will delve into these properties to provide a logical framework for understanding and predicting the elution order of dinitroxylene isomers.

Physicochemical Properties and Predicted GC Elution Order

The elution order of isomers in gas chromatography on a non-polar or semi-polar stationary phase is generally correlated with their boiling points; compounds with lower boiling points tend to elute earlier. Polarity also plays a crucial role, with more polar compounds exhibiting stronger interactions with polar stationary phases, leading to longer retention times. For this comparative guide, we will focus on the isomers derived from the dinitration of para-xylene (1,4-dimethylbenzene), meta-xylene (1,3-dimethylbenzene), and ortho-xylene (1,2-dimethylbenzene).

Structural Isomers of Dimethyl-dinitrobenzene

The target analyte, 1,4-dimethyl-2,5-dinitrobenzene, is a dinitro derivative of p-xylene. Its key structural isomers arise from different substitution patterns on the p-xylene, m-xylene, and o-xylene backbones. A selection of these isomers is presented below:

  • From p-Xylene (1,4-Dimethylbenzene):

    • 1,4-Dimethyl-2,3-dinitrobenzene

    • 1,4-Dimethyl-2,5-dinitrobenzene

    • 1,4-Dimethyl-2,6-dinitrobenzene

  • From m-Xylene (1,3-Dimethylbenzene):

    • 1,3-Dimethyl-2,4-dinitrobenzene

    • 1,3-Dimethyl-4,6-dinitrobenzene

  • From o-Xylene (1,2-Dimethylbenzene):

    • 1,2-Dimethyl-3,4-dinitrobenzene

    • 1,2-Dimethyl-4,5-dinitrobenzene

Comparative Analysis of Physicochemical Properties
IsomerParent XyleneMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted Boiling Point (°C)Predicted Elution Order (Non-polar column)
1,4-Dimethyl-2,5-dinitrobenzene p-XyleneC₈H₈N₂O₄196.16142[1]~340-3604
1,4-Dimethyl-2,3-dinitrobenzenep-XyleneC₈H₈N₂O₄196.1691-93~330-3502
1,4-Dimethyl-2,6-dinitrobenzenep-XyleneC₈H₈N₂O₄196.16123-126[2]~335-3553
1,3-Dimethyl-2,4-dinitrobenzenem-XyleneC₈H₈N₂O₄196.1685-87~325-3451
1,3-Dimethyl-4,6-dinitrobenzenem-XyleneC₈H₈N₂O₄196.16105-107~345-3655
1,2-Dimethyl-4,5-dinitrobenzeneo-XyleneC₈H₈N₂O₄196.16118-120~350-3706

Rationale for Predicted Elution Order:

The predicted elution order is based on the general principle that for a series of isomers, those with lower boiling points will have higher vapor pressures and thus elute earlier from a GC column.

  • 1,3-Dimethyl-2,4-dinitrobenzene is predicted to elute first due to its likely lower boiling point compared to the other isomers. The ortho positioning of a nitro group to a methyl group can lead to some intramolecular interactions that may slightly lower the boiling point.

  • The p-xylene derivatives (2,3- and 2,6-) are expected to follow. The separation between these isomers might be challenging due to very similar boiling points. The 2,6-isomer, having nitro groups flanking a methyl group, might have a slightly higher boiling point than the 2,3-isomer.

  • 1,4-Dimethyl-2,5-dinitrobenzene , the target analyte, is predicted to elute later among the p-xylene derivatives due to its symmetrical structure which can lead to more efficient crystal packing and a higher melting point, often correlated with a higher boiling point.

  • The m-xylene derivative (4,6-) and the o-xylene derivative (4,5-) are predicted to be the latest eluting isomers due to their potentially higher boiling points arising from their substitution patterns.

It is crucial to understand that the actual elution order can be influenced by the specific GC column and analytical conditions used. For instance, on a more polar column, the dipole moment of the isomers would play a more significant role in the separation mechanism. Symmetrical isomers like 1,4-dimethyl-2,5-dinitrobenzene have a lower dipole moment, which would lead to weaker interactions with a polar stationary phase and potentially earlier elution compared to less symmetrical, more polar isomers.

Recommended Experimental Protocol: GC-MS Analysis

This section provides a detailed, step-by-step methodology for the GC-MS analysis of dimethyl-dinitrobenzene isomers. This protocol is a robust starting point and may require optimization based on the specific instrumentation and sample matrix.

Materials and Reagents
  • Analytical standards of 1,4-dimethyl-2,5-dinitrobenzene and its available structural isomers (Purity ≥ 98%)

  • High-purity solvents (e.g., acetone, hexane, dichloromethane) for sample and standard preparation

  • Anhydrous sodium sulfate for sample drying (if required)

  • GC-MS grade helium (Carrier gas)

Instrumentation
  • Gas Chromatograph (GC) equipped with a split/splitless injector and a mass selective detector (MSD).

  • GC Column: A standard non-polar or semi-polar capillary column is recommended for initial screening based on boiling point separation. A good starting point is a 30 m x 0.25 mm I.D., 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms, or equivalent). For enhanced separation based on polarity, a mid-polar column such as a 50% phenyl-methylpolysiloxane or a cyanopropylphenyl-based column could be evaluated.[3]

GC-MS Operating Conditions
  • Injector:

    • Mode: Splitless

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Splitless Time: 1 min

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: Hold at 280 °C for 10 minutes

  • Carrier Gas:

    • Helium at a constant flow rate of 1.0 mL/min

  • Mass Spectrometer:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

    • Scan Mode: Full Scan for qualitative analysis. For quantitative analysis, Selected Ion Monitoring (SIM) can be employed for higher sensitivity and selectivity. Characteristic ions for dimethyl-dinitrobenzenes would include the molecular ion (m/z 196) and fragment ions.

Sample and Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of each available isomer at a concentration of 1000 µg/mL in a suitable solvent (e.g., acetone).

  • Working Standard Mixtures: Prepare a mixed working standard solution containing all isomers of interest at a concentration of 10 µg/mL by diluting the stock solutions. Further dilutions can be made to create a calibration curve for quantitative analysis.

  • Sample Preparation: The sample preparation method will be matrix-dependent. For solid samples, a solvent extraction (e.g., with dichloromethane or acetone) followed by concentration may be necessary. For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed to isolate and concentrate the analytes.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of dimethyl-dinitrobenzene isomers.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis Standard Analytical Standards Stock Prepare Stock Solutions Standard->Stock Sample Sample Matrix Extraction Sample Extraction/ Cleanup Sample->Extraction Working Prepare Working Standards Stock->Working Injection GC Injection Working->Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Qualitative Qualitative Analysis (Retention Time & Mass Spectra) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Reporting Qualitative->Report Quantitative->Report

Caption: Experimental workflow for GC-MS analysis of dinitroxylene isomers.

Conclusion and Future Perspectives

This guide provides a foundational understanding of the factors influencing the GC-MS separation of 1,4-dimethyl-2,5-dinitrobenzene and its structural isomers. The predicted elution order, based on available physicochemical data, serves as a valuable starting point for method development. The provided experimental protocol offers a robust methodology for the analysis of these compounds.

It is important to emphasize that the definitive determination of retention times and elution order requires experimental verification with authentic analytical standards for all isomers of interest. Future work should focus on the synthesis or acquisition of these standards to generate comprehensive experimental data. Furthermore, the exploration of different GC stationary phases, including those with higher polarity, could reveal alternative selectivities and potentially achieve baseline separation of all isomers. The use of retention indices, which are less dependent on specific instrumental conditions than absolute retention times, would also be a valuable addition to the analytical toolkit for these compounds.[4]

References

  • Gao, Y., et al. (2005). Synthesis and Characterization of Nitro-p-xylenes. Molecules, 10(9), 1145-1152. Available at: [Link]

  • Caulfield, J., Bruno, T., & Miller, K. (2008). Enthalpy of Solution and Kovats Retention Indices for Nitroaromatic Compounds on Stationary Phases Using Gas Chromatography. Journal of Chemical & Engineering Data, 54(6), 1714-1721. Available at: [Link]

  • PubChem. (n.d.). 4-Nitro-o-xylene. Retrieved from [Link]

  • Łukasiewicz Research Network – Institute of Industrial Organic Chemistry. (2021). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-. Przemysł Chemiczny, 100(11). Available at: [Link]

  • PubChem. (n.d.). 1,4-Dimethyl-2,5-dinitrobenzene. Retrieved from [Link]

  • ChemSrc. (n.d.). 1,4 DI METHYL 2,5- DI NITRO BENZENE. Retrieved from [Link]

  • ChemRxiv. (2024). Using retention index database matching for compound identification on a non-standard gas chromatography stationary phase. Available at: [Link]

  • ScienceDirect. (2024). Critical evaluation of the NIST retention index database reliability with specific examples. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks. Available at: [Link]

  • Royal Society of Chemistry. (1983). Determination of dinitrotoluene isomers in sea water and industrial effluent by high-resolution electron-capture gas chromatography with a glass capillary column. Analyst, 108(1286), 641-646. Available at: [Link]

  • Phenomenex. (n.d.). LC & GC Separation Solutions Guide. Retrieved from [Link]

Sources

Safety Operating Guide

1,4-Dimethyl-2,5-dinitrobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Professional EHS Guide: Handling and Disposal Protocols for 1,4-Dimethyl-2,5-dinitrobenzene

For researchers, scientists, and environmental health and safety (EHS) professionals, the management of nitroaromatic compounds requires rigorous adherence to chemical safety protocols. 1,4-Dimethyl-2,5-dinitrobenzene (also known as 2,5-dinitro-p-xylene) is a synthetic intermediate and research chemical[1]. Like many polynitrated aromatics, it presents specific toxicological and physical hazards that dictate strict operational and disposal workflows.

This guide provides a comprehensive, self-validating framework for the safe handling, segregation, and disposal of 1,4-Dimethyl-2,5-dinitrobenzene in a professional laboratory setting.

Physicochemical Profile and Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physical properties that govern the chemical's behavior in waste streams. Nitroaromatics are generally stable under standard conditions but can become hazardous if mixed with incompatible materials (such as strong bases or reducing agents)[2].

Table 1: Key Physicochemical Properties of 1,4-Dimethyl-2,5-dinitrobenzene

PropertyValueOperational Implication
CAS Number 712-32-3[2]Essential for accurate hazardous waste labeling.
Molecular Formula C₈H₈N₂O₄[2]High nitrogen/oxygen content; indicates energetic potential if subjected to extreme heat or shock.
Molecular Weight 196.16 g/mol [2]Used for calculating molarity in liquid waste streams.
Melting Point 142 °C – 148 °C[1][2]Exists as a solid at room temperature; poses a dust inhalation hazard during transfer.
Solubility Slightly soluble in ethanol[1]Dictates the choice of solvent for decontamination and liquid waste segregation.

Disposal Workflow and Logic

The disposal of 1,4-Dimethyl-2,5-dinitrobenzene must follow a strict chain of custody from the point of generation to final destruction at an EPA-permitted (or local equivalent) hazardous waste incineration facility. The core logic behind this workflow is incompatibility isolation : preventing the nitroaromatic from contacting metals or reactive chemicals that could form shock-sensitive salts or trigger exothermic reactions.

DisposalWorkflow Start Waste Generation: 1,4-Dimethyl-2,5-dinitrobenzene Segregation Waste Segregation (Isolate from incompatibles) Start->Segregation SolidWaste Solid Waste (Contaminated PPE, pure solid) Segregation->SolidWaste LiquidWaste Liquid Waste (Organic solvent solutions) Segregation->LiquidWaste PackagingSolid HDPE Container (Double-bagged, Non-metal) SolidWaste->PackagingSolid PackagingLiquid Compatible Solvent Jug (Vented cap if required) LiquidWaste->PackagingLiquid Labeling Hazardous Waste Labeling (Toxic, Organic Solid/Liquid) PackagingSolid->Labeling PackagingLiquid->Labeling EHSPickup EHS / Safety Office Collection & Logging Labeling->EHSPickup Incineration Permitted Hazardous Waste Incineration EHSPickup->Incineration

Figure 1: Standardized laboratory waste segregation and disposal workflow for nitroaromatic compounds.

Step-by-Step Disposal Procedures

The following protocols are designed to be self-validating systems: each step includes a verification check to ensure the safety of the operator and the integrity of the waste stream.

Protocol A: Routine Waste Packaging and Segregation

Causality: Nitroaromatics must never be stored in metal containers, as prolonged contact can lead to the formation of highly sensitive metal picrates or related salts. High-Density Polyethylene (HDPE) is the industry standard for this waste profile.

  • Preparation & PPE: Don standard laboratory PPE, including a flame-resistant lab coat, safety goggles, and heavy-duty nitrile gloves. Ensure work is conducted inside a certified chemical fume hood to prevent dust inhalation.

  • Solid Waste Segregation:

    • Collect all unreacted solid 1,4-Dimethyl-2,5-dinitrobenzene, contaminated filter papers, and disposable spatulas.

    • Place the solid waste into a clear, sealable polyethylene bag (primary containment).

    • Place the sealed bag into a rigid, wide-mouth HDPE waste container (secondary containment).

  • Liquid Waste Segregation:

    • If the chemical is dissolved in a solvent (e.g., ethanol[1]), ensure the receiving waste carboy contains only compatible non-halogenated organic solvents.

    • Verification Check: Consult the lab's waste log to confirm no strong acids, bases, or reducing agents have been introduced to the carboy.

  • Labeling: Affix a standardized Hazardous Waste tag. Explicitly write the full chemical name ("1,4-Dimethyl-2,5-dinitrobenzene")—do not use abbreviations or chemical structures. Check the boxes for "Toxic" and "Organic".

  • Storage: Store the sealed waste containers in a designated, well-ventilated satellite accumulation area (SAA) away from direct sunlight and heat sources until EHS pickup.

Protocol B: Solid Spill Decontamination and Disposal

Causality: Dry sweeping a solid nitroaromatic creates a severe dust inhalation hazard and potential static electricity generation. Wet-methods are mandatory to suppress dust and mitigate friction.

  • Evacuate and Assess: Isolate the spill area. If the spill is large or outside a fume hood, evacuate the immediate area and contact EHS.

  • Dust Suppression: Do not sweep the dry powder. Lightly mist the spilled solid with a compatible solvent (such as a small amount of ethanol or water) to dampen the powder and suppress aerosolization.

  • Collection: Using a non-sparking, non-metallic tool (e.g., a plastic scoop or damp paper towels), carefully gather the dampened material.

  • Surface Decontamination: Wash the spill surface with a suitable solvent, followed by soap and water, to remove any microscopic residue.

  • Waste Consolidation: Place all collected material, including the scoop and contaminated paper towels, into a dedicated HDPE solid waste container. Proceed with labeling as outlined in Protocol A.

References

  • [3] United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management Guidelines. Retrieved from [Link]

Sources

Personal protective equipment for handling 1,4-Dimethyl-2,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining the integrity of your research is paramount. Handling highly reactive intermediates like 1,4-Dimethyl-2,5-dinitrobenzene (also known as 2,5-dinitro-p-xylene) requires a rigorous, causality-driven approach to safety.

Nitroaromatic compounds are notoriously deceptive; their stability under standard conditions masks their potent biological toxicity and energetic potential. This guide provides a comprehensive, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 1,4-Dimethyl-2,5-dinitrobenzene.

Chemical Profile and Mechanistic Hazard Assessment

1,4-Dimethyl-2,5-dinitrobenzene is a heavily functionalized aromatic compound used in the synthesis of energetic materials, advanced polymers, and pharmaceutical intermediates[1].

The Causality of the Hazard: The presence of two electron-withdrawing nitro groups on the xylene ring makes this compound highly electrophilic and lipophilic. In biological systems, nitroaromatics readily penetrate the lipid bilayers of the skin[2]. Once absorbed into the bloodstream, they act as potent oxidizing agents, converting the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺). This induces methemoglobinemia , a condition that severely impairs oxygen transport, leading to cyanosis, hypoxia, and potentially fatal systemic toxicity[3]. Furthermore, as a combustible solid, finely dispersed dust particles can form explosive mixtures in the air, making static control during handling a critical safety parameter[3][4].

Quantitative Hazard Data
PropertyValue
Chemical Name 1,4-Dimethyl-2,5-dinitrobenzene (2,5-Dinitro-p-xylene)
CAS Number 712-32-3
Molecular Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol
Density 1.346 ± 0.06 g/cm³ (Predicted)
Melting Point 142 °C
GHS Hazard Profile Acute Toxicity (Oral/Dermal/Inhalation), Target Organ Toxicity (Blood/Liver), Aquatic Toxicity

Data sourced from verified chemical safety databases[1][3][4].

Causality-Driven PPE Matrix

Do not treat PPE as a mere compliance checklist. Each piece of equipment serves as a specific barrier against a defined mechanistic threat.

  • Dermal Protection (Double-Gloving): Standard latex gloves are highly permeable to lipophilic nitroaromatics. Requirement: Use heavy-duty Butyl rubber or double-donned Nitrile gloves (minimum 0.11 mm thickness). Causality: This prevents rapid transdermal absorption that leads to systemic methemoglobinemia[2].

  • Respiratory Protection: Requirement: NIOSH-approved N95/P100 particulate respirator, or a Powered Air-Purifying Respirator (PAPR) if handling large quantities outside a hood. Causality: The compound forms fine dusts. Inhalation bypasses first-pass hepatic metabolism, introducing the oxidizer directly into the highly vascularized alveolar space for immediate blood absorption[3].

  • Ocular Protection: Requirement: Unvented chemical splash goggles. Causality: Airborne dust can dissolve in the aqueous environment of the eye, causing severe mucosal irritation and providing a secondary route for systemic absorption[2][5].

  • Body Protection: Requirement: Disposable Tyvek suit or a dedicated, non-permeable lab coat with elastic cuffs. Causality: Prevents microscopic dust accumulation on street clothes, mitigating chronic, low-dose secondary exposure to the researcher and their colleagues[3].

Self-Validating Operational Workflow

To ensure absolute trustworthiness, every operational step must include a validation check before proceeding to the next.

Step 1: Environmental Verification

  • Action: Turn on the chemical fume hood and clear the workspace of all incompatible materials (strong oxidizers, reducing agents, powdered metals)[3].

  • Validation: Verify the hood's face velocity is between 80–120 feet per minute (fpm) via the digital monitor or anemometer. Do not open the chemical container until this primary engineering control is confirmed active.

Step 2: PPE Integrity Check

  • Action: Don the required PPE matrix.

  • Validation: Before handling the chemical, manually inflate your outer nitrile/butyl gloves and twist the cuff to trap the air. If the glove holds pressure, it is free of micro-punctures and validated for use.

Step 3: Anti-Static Handling and Weighing

  • Action: Use a grounded, static-dissipative weighing spatula and anti-static weigh boats. Avoid vigorous scraping.

  • Validation: Observe the powder during transfer. If the powder clings erratically to the spatula (indicating static buildup), immediately stop. Use an anti-static gun (e.g., Zerostat) to neutralize the charge. This prevents accidental aerosolization or static-induced ignition of the combustible dust[3][4].

Step 4: Post-Handling Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with a damp, disposable cloth to capture any microscopic dust.

  • Validation: A thorough visual inspection under bright light must confirm no residual yellow/white powder remains on any surface.

Visualizing the Safe Handling & Spill Response Workflow

G Start 1. Pre-Operation Assessment Verify Fume Hood >100 fpm PPE 2. PPE Donning Double Nitrile, P100 Respirator Start->PPE Handling 3. Chemical Handling Anti-static tools, minimize dust PPE->Handling Spill Spill Detected? Evacuate & Isolate Handling->Spill Accidental Release Normal 4. Process Completion Seal containers Handling->Normal No Spill CleanUp Spill Clean-up Moisten dust, spark-proof tools Spill->CleanUp Decon 5. Decontamination Doff PPE, wash hands CleanUp->Decon Normal->Decon Disposal 6. Hazardous Waste Disposal High-temp incineration route Decon->Disposal

Operational workflow for handling 1,4-Dimethyl-2,5-dinitrobenzene, including spill response.

Spill Response and Disposal Plan

Dinitro compounds require specialized disposal protocols due to their environmental toxicity and energetic properties.

Emergency Spill Protocol
  • Evacuate and Isolate: Immediately evacuate non-essential personnel from the area and eliminate all ignition sources[2][6].

  • Dust Suppression: Do NOT dry sweep. Lightly moisten the spilled material with water to prevent the combustible dust from becoming airborne[3][6].

  • Collection: Use spark-proof (non-sparking brass or plastic) tools to carefully collect the moistened material[6].

  • Containment: Place the collected waste into a tightly sealed, clearly labeled hazardous waste container[3][6].

Hazardous Waste Disposal Plan
  • Waste Segregation: Never mix 1,4-Dimethyl-2,5-dinitrobenzene waste with general organic solvents, heavy metals, or reducing agents. Mixing can sensitize the compound, creating a severe explosion hazard[3][7].

  • PPE Disposal: Treat all contaminated gloves, Tyvek suits, and damp cleaning cloths as highly toxic hazardous waste. Place them in a dedicated, sealed biohazard/chemical waste bag[6].

  • Institutional Routing: Due to its classification as a highly toxic and potentially energetic nitro compound, disposal must be routed exclusively through high-temperature incineration managed by a licensed hazardous waste facility[6]. In many academic and corporate institutions, special consultation with the Environmental Health and Safety (EHS) department is legally required prior to disposal[7].

  • Environmental Protection: Under no circumstances should aqueous washings or trace amounts be flushed down the drain. The compound is highly toxic to aquatic life and causes long-lasting environmental damage[3][8].

References

  • Source: echemi.
  • Source: echemi.
  • Source: benchchem.
  • Title: DINITROBENZENE (mixed isomers) HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORK - NJ.
  • Source: cdhfinechemical.
  • Title: ICSC 0725 - DINITROBENZENE (mixed isomers)
  • Source: u-tokyo.ac.
  • Source: chemicalbook.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.